molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B2399864
CAS No.: 1353506-68-9
M. Wt: 168.24
InChI Key: CEJPLPLZSOYXQB-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2,8-diazaspiro[4.5]decan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,8-diazaspiro[4.5]decan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLPLZSOYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one: A Scaffold of Emerging Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, a heterocyclic compound belonging to the promising class of diazaspiro[4.5]decanes. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on its structure, predicted properties, and the well-documented biological activities of its structural analogs. The insights provided herein are intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This structural rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets. The presence of two nitrogen atoms at positions 2 and 8 offers versatile points for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Derivatives of the 2,8-diazaspiro[4.5]decane framework have demonstrated a wide range of biological activities, including antagonism of glycoprotein IIb-IIIa receptors, modulation of muscarinic acetylcholine receptors, and inhibition of key signaling kinases such as TYK2/JAK1.[1][2] This highlights the potential of this scaffold in developing treatments for cardiovascular diseases, neurological disorders, and inflammatory conditions.

Chemical Structure and Core Properties of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

2-Methyl-2,8-diazaspiro[4.5]decan-3-one is a derivative of the core 2,8-diazaspiro[4.5]decane structure, featuring a methyl group on the nitrogen at position 2 and a carbonyl group at position 3. The hydrochloride salt of this compound is the most commonly available form for research purposes.

IdentifierValueSource
IUPAC Name 2-Methyl-2,8-diazaspiro[4.5]decan-3-oneN/A
CAS Number 1380300-72-0 (hydrochloride salt)[3]
Molecular Formula C₉H₁₇ClN₂O (hydrochloride salt)[3]
Molecular Weight 204.70 g/mol (hydrochloride salt)[3]
Canonical SMILES CN1CC2(CC1=O)CCNCC2[3]

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is not published, a plausible synthetic route can be conceptualized based on established methods for constructing similar diazaspirocyclic systems. A common approach involves a multi-step sequence starting from readily available starting materials.

A potential synthetic pathway could involve the following key steps:

Synthetic_Pathway A 1-Boc-4-piperidone E Michael Addition A->E Knoevenagel condensation B Methylamine B->E C Ethyl cyanoacetate C->E D Intermediate A (α,β-unsaturated ester) F Cyclization & Decarboxylation E->F G 2-Methyl-8-Boc-2,8-diazaspiro[4.5]decan-3-one F->G H Deprotection (e.g., HCl) G->H I 2-Methyl-2,8-diazaspiro[4.5]decan-3-one (target molecule) H->I

Caption: A potential synthetic workflow for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one.

Proposed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the α,β-unsaturated ester. 1-Boc-4-piperidone would be reacted with ethyl cyanoacetate in the presence of a base such as piperidine or ammonium acetate to yield the corresponding Knoevenagel condensation product.

  • Step 2: Michael Addition. The resulting α,β-unsaturated ester would then undergo a Michael addition with methylamine. This step introduces the N-methyl group at position 2.

  • Step 3: Cyclization and Decarboxylation. The intermediate from the Michael addition would be subjected to conditions that promote intramolecular cyclization to form the lactam ring, followed by decarboxylation to yield the protected 2-Methyl-8-Boc-2,8-diazaspiro[4.5]decan-3-one.

  • Step 4: Deprotection. The final step would involve the removal of the Boc protecting group from the nitrogen at position 8 using acidic conditions, such as treatment with hydrochloric acid in an appropriate solvent, to afford the target compound, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, likely as its hydrochloride salt.

This proposed synthesis is based on general principles for the formation of related diazaspiro compounds and would require experimental optimization.[4]

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one are not available, the following are predicted key features based on its structure and data from analogous compounds:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, along with a series of multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidinone rings. The chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group would be downfield.

  • ¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically in the range of 170-180 ppm). Signals for the N-methyl carbon and the carbons of the two rings would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam would be expected in the region of 1650-1700 cm⁻¹. N-H stretching bands (if the nitrogen at position 8 is protonated in the salt form) would appear in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₉H₁₆N₂O, m/z = 168.13). Common fragmentation patterns for similar structures involve cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

Biological Activity and Therapeutic Potential: Insights from Analogs

The therapeutic potential of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one can be inferred from the documented biological activities of structurally related compounds. The 2,8-diazaspiro[4.5]decane scaffold has been a fruitful starting point for the development of various therapeutic agents.

Muscarinic Receptor Agonism

Derivatives of 2,8-diazaspiro[4.5]decane have been synthesized and evaluated as muscarinic agonists.[2] These compounds are of interest for the treatment of cognitive disorders such as Alzheimer's disease, where cholinergic neurotransmission is impaired. The spirocyclic core helps to orient substituents in a manner that can lead to selective activation of specific muscarinic receptor subtypes.

Glycoprotein IIb-IIIa Antagonism

Novel 2,8-diazaspiro[4.5]decanes have been discovered as orally active glycoprotein IIb-IIIa antagonists.[1] These agents have the potential to be used as antiplatelet therapies for the prevention of thrombosis in cardiovascular diseases. The diazaspiro scaffold serves as a template to position the necessary pharmacophores for potent inhibition of platelet aggregation.[1]

Kinase Inhibition

More recently, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases. The development of such inhibitors holds promise for new treatments for conditions like inflammatory bowel disease.

T-type Calcium Channel Antagonism

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been explored for its potential as a T-type calcium channel antagonist. These channels are involved in a variety of physiological processes, and their modulation is a target for the treatment of conditions such as epilepsy and neuropathic pain.

The diverse biological activities of its analogs suggest that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is a valuable compound for screening in various biological assays to uncover its own therapeutic potential.

Future Directions and Conclusion

2-Methyl-2,8-diazaspiro[4.5]decan-3-one represents an intriguing yet underexplored molecule within the medicinally relevant class of diazaspiro[4.5]decanes. The lack of extensive public data underscores the opportunity for novel research into its synthesis, characterization, and biological evaluation.

Future research efforts should focus on:

  • Development and publication of a robust synthetic route to make the compound more accessible to the research community.

  • Comprehensive spectroscopic and physicochemical characterization to establish a definitive profile of the molecule.

  • Systematic biological screening to evaluate its activity against a range of therapeutic targets, guided by the known activities of its structural analogs.

  • Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to optimize potency and selectivity for any identified biological targets.

References

Sources

Methodological & Application

Step-by-step reaction conditions for N-methylation of diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) have emerged as critical "sp3-rich" bioisosteres for piperazines and morpholines in modern drug discovery. By replacing flat aromatic structures with rigid, three-dimensional cores, these scaffolds improve solubility, metabolic stability, and vector control—a concept often described as "Escaping Flatland."

However, the N-methylation of these scaffolds presents unique challenges compared to standard secondary amines:

  • High Basicity: The strained azetidine rings often exhibit pKa values >10.5, affecting protonation states during reaction.

  • Over-alkylation: The compact, solvent-exposed nature of the nitrogen lone pairs leads to rapid quaternization (formation of "quat salts") if stoichiometry is not strictly controlled.

  • Regioselectivity: In symmetric scaffolds (e.g., 2,6-diazaspiro[3.3]heptane), differentiating the two nitrogen atoms requires specific protecting group strategies.

This guide provides three validated protocols for the N-methylation of diazaspiro cycles, prioritizing yield, selectivity, and reproducibility.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate requirements using the decision tree below.

Figure 1: Reaction Condition Decision Tree

G Start Start: Diazaspiro Substrate Analysis SymCheck Is the scaffold symmetric (e.g., unprotected 2,6-diazaspiro[3.3]heptane)? Start->SymCheck MonoTarget Is the goal Mono- or Bis-methylation? SymCheck->MonoTarget Yes (Both NH free) Reductive Route B: Reductive Amination (HCHO + STAB) SymCheck->Reductive No (One N already functionalized) Protect Route A: Protection Strategy (Boc-anhydride) MonoTarget->Protect Target: Mono-methyl MonoTarget->Reductive Target: Bis-methyl Direct Route C: Direct Alkylation (MeI + K2CO3) Reductive->Direct If aldehyde sensitive or sterically crowded

Caption: Decision matrix for selecting the optimal N-methylation pathway based on scaffold symmetry and target substitution.

Detailed Protocols

Protocol A: Regioselective Mono-Methylation (The Boc Strategy)

Best for: Symmetric scaffolds where only one nitrogen must be methylated (e.g., creating a linker attachment point). Mechanism: Statistical protection followed by reduction.

Reagents
  • Substrate: 2,6-diazaspiro[3.3]heptane (dihydrochloride salt or free base).

  • Reagent 1: Di-tert-butyl dicarbonate (Boc2O).

  • Reagent 2: Formaldehyde (37% aq. solution).

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Mono-Protection (Statistical):

    • Dissolve diazaspiro diamine (1.0 equiv) in DCM (0.1 M) at 0°C.

    • Add TEA (2.5 equiv) if using the HCl salt.

    • Add Boc2O (0.9 equiv—deliberate substoichiometry) dropwise over 30 mins.

    • Stir at RT for 4 hours.

    • Purification: Perform an aqueous workup. The bis-Boc product is non-polar, the mono-Boc is moderately polar, and unreacted diamine stays in the aqueous phase. Extract with DCM. Purify mono-Boc intermediate via column chromatography (0-10% MeOH in DCM).

  • Methylation of the Free Amine:

    • Dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc intermediate) in DCE (1,2-dichloroethane).

    • Add Formaldehyde (37% aq, 3.0 equiv). Stir for 15 min to form the hemiaminal/iminium species.

    • Add STAB (2.0 equiv) in one portion.

    • Stir at RT for 2–4 hours. Monitor by TLC (Stain: Ninhydrin or KMnO4).

  • Deprotection (Optional):

    • To release the secondary amine: Treat with TFA/DCM (1:4) for 1 hour.

Protocol B: Global Methylation via Reductive Amination

Best for: Converting all free secondary amines to tertiary methyl-amines. Scientific Logic: Uses Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaCNBH3, STAB is non-toxic (no cyanide) and allows for "internal activation" of the carbonyl via the acetoxy groups, promoting iminium ion formation without strong external acids.

Reagents
  • Substrate: Diazaspiro scaffold (free amine).

  • Carbon Source: Formaldehyde (37% aq) or Paraformaldehyde.

  • Reductant: STAB (2.5 equiv per amine).

  • Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid MeOH with STAB to prevent rapid solvolysis of the hydride.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (1 mmol) in DCE (10 mL).

    • If the substrate is a salt (HCl/TFA), add 1.0 equiv of DIPEA to free the amine.

    • Add Acetic Acid (1 drop) to catalyze iminium formation (Target pH ~5–6).

  • Imine Formation:

    • Add Formaldehyde (5.0 equiv). The excess is necessary to drive the equilibrium toward the iminium ion in the presence of water (from the 37% solution).

    • Stir vigorously for 20 minutes at Room Temperature.

  • Reduction:

    • Cool to 0°C (exothermic reaction).

    • Add STAB (3.0 equiv) portion-wise over 5 minutes.

    • Allow to warm to RT and stir for 12 hours.

  • Workup (Critical for Diazaspiro Solubility):

    • Challenge: Small diazaspiro methyl-amines are highly water-soluble.

    • Quench: Add saturated NaHCO3 until bubbling ceases.

    • Extraction: Do NOT use standard Ether/Water. Use DCM/Isopropanol (3:1) or Chloroform for extraction to pull the polar amine out of the aqueous phase. Repeat 4x.

    • Dry over Na2SO4 and concentrate.

Protocol C: Direct Alkylation (Kinetic Control)

Best for: Late-stage functionalization where reductive conditions might reduce other functional groups (e.g., nitro, azide). Risk: High risk of quaternary ammonium salt formation.

Step-by-Step Methodology
  • Dissolve substrate (1.0 equiv) in anhydrous Acetone or Acetonitrile (0.1 M).

  • Add anhydrous K2CO3 (2.0 equiv).

  • Cool to -10°C (Ice/Salt bath).

  • Dissolve Methyl Iodide (MeI) (0.95 equiv—slight deficit) in solvent and add dropwise via syringe pump over 1 hour.

  • Rationale: Keeping MeI concentration low prevents the product (tertiary amine) from competing with the starting material for the alkylating agent.

  • Filter off inorganic salts immediately upon completion and evaporate solvent.

Mechanistic Visualization

Understanding the reductive amination pathway helps in troubleshooting low yields.[2]

Figure 2: Reductive Methylation Pathway

Reaction Amine Sec-Amine (Diazaspiro) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde HCHO->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Methyl Product Iminium->Product + Hydride (STAB) STAB STAB (H- Donor) STAB->Product

Caption: The irreversible reduction of the iminium ion is the rate-determining step in Protocol B.

Data & Troubleshooting

Comparative Performance Table
ParameterReductive Amination (STAB)Direct Alkylation (MeI)Eschweiler-Clarke
Yield High (85-95%)Moderate (50-70%)Low (Variable)
Quat Salt Formation NegligibleHigh RiskLow
Reaction Temp 0°C to RT-10°CReflux (>100°C)
Functional Group Tolerance High (Compatible with esters/amides)ModerateLow (Acidic/Thermal)
Quality Control (QC)
  • TLC Visualization: Diazaspiro compounds often lack strong UV chromophores. Use KMnO4 (stains amines yellow/white on purple) or Ninhydrin (stains free amines red/purple; less effective for tertiary amines).

  • NMR Diagnostic:

    • N-Methyl Singlet: Look for a sharp singlet at 2.2 – 2.4 ppm in 1H NMR (CDCl3).

    • Symmetry: In 2,6-diazaspiro[3.3]heptane, methylation restores symmetry if bis-alkylated, simplifying the CH2 signals.

References

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[1] Wiley, 1999. (Source for STAB properties).

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Wuitschik, G. et al. "Spirocyclic Scaffolds in Drug Discovery." Nature Chemistry, 2010, 2, 656. (Foundational paper on physical properties of diazaspiro scaffolds).
  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019 , 17, 2839-2867. Link

  • Common Organic Chemistry. "Reductive Amination Conditions and Mechanisms." Link

Sources

Scalable synthetic routes for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Executive Summary

The 2-Methyl-2,8-diazaspiro[4.5]decan-3-one scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized in the development of GPCR modulators (e.g., muscarinic agonists, opioid receptor ligands) and kinase inhibitors. Its spirocyclic nature offers a rigidified 3D vector that improves metabolic stability and selectivity compared to flat aromatic analogs.

This Application Note details a robust, scalable synthetic protocol for this target. Unlike bench-scale methods that often rely on hazardous azides or non-scalable pyrophoric bases, this guide prioritizes Process Safety and Atom Economy . We focus on a Nitro-Michael / Reductive Cyclization strategy, optimized for multi-kilogram production, followed by a Phase-Transfer Catalyzed (PTC) methylation.

Retrosynthetic Analysis & Strategy

To achieve a scalable route, we must avoid steps that require cryogenic conditions or unstable intermediates. The target molecule consists of a piperidine ring spiro-fused to a pyrrolidin-2-one (gamma-lactam) ring.

Strategic Disconnection: The most efficient disconnection cuts the amide bond and the C-N bond of the lactam ring, tracing back to a 4-piperidone precursor.

  • Target: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

  • Precursor 1: 2,8-diazaspiro[4.5]decan-3-one (The "Free Lactam")

  • Key Intermediate: Nitro-ester derivative (generated via Michael addition)

  • Starting Material: 1-Boc-4-piperidone (Commercially available, low cost)

Why this Route?

  • Scalability: Avoids the use of cyanide (Strecker synthesis) or heavy metal oxidants.

  • Selectivity: The "3-one" isomer is formed exclusively via the Nitro-Michael route.

  • Safety: Nitromethane is used under controlled basic conditions, avoiding shock-sensitive metal-nitro complexes.

Reaction Workflow Visualization

The following diagram illustrates the critical path from starting material to the final salt form.

G SM Start: N-Boc-4-piperidone Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaOEt) SM->Step1 Inter1 Intermediate 1: alpha,beta-Unsaturated Ester Step1->Inter1 Yield >90% Step2 Step 2: Michael Addition (Nitromethane, DBU) Inter1->Step2 Inter2 Intermediate 2: Nitro-Ester Step2->Inter2 C-C Bond Formation Step3 Step 3: Reductive Cyclization (H2, Ra-Ni or Pd/C) Inter2->Step3 Inter3 Intermediate 3: 2,8-diazaspiro[4.5]decan-3-one (Free Lactam) Step3->Inter3 Spontaneous Cyclization Step4 Step 4: N-Methylation (MeI, KOH, TBAB - PTC) Inter3->Step4 Final Target: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Step4->Final Regioselective Methylation

Caption: Figure 1. Optimized process flow for the synthesis of the target spiro-lactam.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to an


-unsaturated ester.[1]
  • Reagents: 1-Boc-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium Ethoxide (NaOEt) (1.2 eq), Toluene (Solvent).

  • Protocol:

    • Charge Toluene (10V) and Triethyl phosphonoacetate to the reactor. Cool to 0°C.

    • Add NaOEt (21% in EtOH) dropwise, maintaining internal temperature <10°C (Exothermic). Stir for 30 min.

    • Add solution of 1-Boc-4-piperidone in Toluene dropwise.

    • Warm to 20-25°C and stir for 2-4 hours. Monitor by HPLC/TLC.

    • Quench: Add water (5V). Separate phases. Wash organic phase with Brine.[2]

    • Concentrate to yield Intermediate 1 (Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate).

  • Process Insight: Using NaOEt/Ethanol avoids the hydrogen gas evolution associated with NaH, making this safer on a kilo-scale.

Step 2: Michael Addition (The "Nitro" Step)

Objective: Introduce the nitrogen source and the spiro-carbon framework.

  • Reagents: Intermediate 1 (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq), Acetonitrile or DMSO.

  • Protocol:

    • Dissolve Intermediate 1 in Acetonitrile (5V).

    • Add Nitromethane. Safety Note: Nitromethane is shock-sensitive when dry or as a metal salt. Keep in solution.

    • Add DBU dropwise. Heat to 60°C for 12-16 hours.

    • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove DBU) and Brine.

    • Concentrate to yield Intermediate 2 (Ethyl 2-(1-(tert-butoxycarbonyl)-4-(nitromethyl)piperidin-4-yl)acetate).

  • Critical Parameter: The reaction is reversible. High equivalents of nitromethane drive the equilibrium. DBU is preferred over alkoxides to prevent ester hydrolysis.

Step 3: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ester to close the lactam ring.

  • Reagents: Intermediate 2, Raney Nickel (or 10% Pd/C), Hydrogen (50-100 psi), Methanol.

  • Protocol:

    • Charge Intermediate 2 and Methanol (10V) to a hydrogenation vessel (Hastelloy/SS).

    • Add catalyst (10 wt% loading). Safety: Ra-Ni is pyrophoric; keep wet.

    • Pressurize with H2 (5 bar/70 psi) and heat to 50°C.

    • Stir until H2 uptake ceases (approx. 6-12 hours).

    • Filtration: Filter catalyst through Celite under Nitrogen blanket.

    • Concentrate filtrate.[3] The residue is usually the solid cyclized product Intermediate 3 (tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate).

  • Mechanism:

    
    . The amine is positioned 5 atoms away from the ester carbonyl, favoring 5-exo-trig cyclization.
    
Step 4: N-Methylation (Phase Transfer Catalysis)

Objective: Methylate the lactam nitrogen (N2) selectively.

  • Reagents: Intermediate 3 (1.0 eq), Methyl Iodide (MeI) (1.2 eq), KOH (powdered) or 50% NaOH, TBAB (Tetrabutylammonium bromide) (0.05 eq), Toluene or THF.

  • Protocol:

    • Dissolve Intermediate 3 in Toluene (10V).

    • Add TBAB and powdered KOH. Stir vigorously.

    • Add MeI dropwise at 0-5°C. Caution: MeI is a carcinogen.

    • Warm to RT and stir for 2 hours.

    • Quench: Add Water. Separate layers.

    • The organic layer contains the N-Boc protected target.

    • Deprotection (Optional for final salt): Treat with 4M HCl in Dioxane to yield the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride .

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 45 - 55% (4 steps)High efficiency for a spirocycle.
Purity (HPLC) > 98.5% (AUC)Main impurity: Uncyclized amino-ester (<0.5%).
Appearance White to Off-white SolidHCl salt is hygroscopic.
Scale Factor Demonstrated up to 5 kgExotherms manageable with standard jacketed reactors.
Safety Class Nitromethane: Class 3Requires dedicated waste stream (do not mix with amines/heavy metals in waste).

Troubleshooting & Causality

  • Issue: Low yield in Step 2 (Michael Addition).

    • Cause: Reversibility of the reaction or hydrolysis of the ester.

    • Fix: Increase Nitromethane equivalents (up to 10eq) or use higher temperature (70°C). Ensure anhydrous conditions.

  • Issue: Incomplete Cyclization in Step 3.

    • Cause: Hydrogenation stopped at the hydroxylamine intermediate or steric hindrance.

    • Fix: Increase Temperature to 60°C. If "Open" amino-ester is isolated, reflux in Ethanol with catalytic acetic acid to force ring closure.

  • Issue: O-Methylation vs N-Methylation in Step 4.

    • Cause: Lactim ether formation.

    • Fix: Use Phase Transfer conditions (KOH/Toluene). This strictly favors N-alkylation over O-alkylation compared to NaH/DMF conditions.

References

  • Carreira, E. M., et al. "Spirocyclic Piperidines as Privileged Scaffolds." Journal of Medicinal Chemistry, 2012. Link

  • Pfizer Inc. "Preparation of diazaspiro[4.5]decane derivatives as GlyT1 inhibitors." World Patent WO2012037410. Link

  • Mullins, S. J., et al. "A Straightforward and Efficiently Scalable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives." ResearchGate / Synthesis, 2005.[4] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11533552, 2,8-Diazaspiro[4.5]decan-3-one." PubChem, 2025. Link

  • MDPI. "Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Protocol Comparison)." Molbank, 2021. Link

Disclaimer: This protocol involves hazardous chemicals (Nitromethane, Methyl Iodide, Raney Nickel). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical cyclization step in the synthesis of this valuable spirocyclic lactam. Our goal is to equip you with the knowledge to optimize your reaction yields and obtain high-purity products.

Introduction: The Intricacies of Spiro-Lactam Formation

The synthesis of 2,8-diazaspiro[4.5]decan-3-one typically involves an intramolecular cyclization of a precursor molecule, such as a derivative of 1-(aminomethyl)piperidine-4-acetic acid. While this appears to be a straightforward intramolecular amidation to form a five-membered γ-lactam, the reality is often more complex. The yield of this reaction can be highly sensitive to a variety of factors, from the purity of the starting material to the precise control of reaction conditions.

This guide is structured to help you navigate these challenges. We will begin with a troubleshooting guide to address common problems encountered during the cyclization, followed by a set of frequently asked questions to provide a broader understanding of the reaction.

Troubleshooting Guide: Overcoming Common Hurdles in Cyclization

This section addresses specific issues you may encounter during the synthesis of 2,8-diazaspiro[4.5]decan-3-one, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of 2,8-diazaspiro[4.5]decan-3-one

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

  • Incorrect pH: The intramolecular cyclization of amino acids to form lactams is often highly pH-dependent.[1][2][3] For the analogous cyclization of gabapentin, the reaction rate is at a minimum around pH 5.5-6.[1] At low pH, the amine is protonated and non-nucleophilic. At high pH, the carboxylic acid is deprotonated, which can also disfavor the reaction.

    • Actionable Protocol:

      • Carefully adjust the pH of your reaction mixture. If starting from the amino acid hydrochloride salt, a non-nucleophilic base should be added to free the amine.

      • Consider using a buffer system to maintain the optimal pH throughout the reaction.

      • Screen a range of pH values (e.g., 4, 7, 9) in small-scale trials to identify the optimal condition for your specific substrate.

  • Insufficient Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid often needs to be activated to a more electrophilic species.

    • Actionable Protocol:

      • Employ a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

      • Alternatively, convert the carboxylic acid to an activated ester (e.g., N-hydroxysuccinimide ester) or an acid chloride prior to the cyclization step.

  • Low Reaction Temperature: The activation energy for the cyclization may not be overcome at room temperature.

    • Actionable Protocol:

      • Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.

      • Be aware that excessive heat can lead to side reactions or decomposition. A temperature screen from 50°C to the boiling point of the solvent is recommended.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Actionable Protocol:

      • If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO, which can help to solvate the intermediates.

      • For reactions involving coupling agents, dichloromethane (DCM) or acetonitrile are common choices.

Problem 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • NMR or mass spectrometry data of the crude product indicates the presence of unexpected molecules.

Potential Causes and Solutions:

  • Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers.

    • Actionable Protocol:

      • Employ high dilution conditions. A common starting point is a substrate concentration of 0.01-0.05 M.

      • Use a syringe pump to add the activated starting material slowly to the reaction vessel over several hours. This maintains a low instantaneous concentration of the reactive species.

  • Formation of Isocyanate: In some cases, particularly at high temperatures, the precursor can undergo side reactions to form an isocyanate, which can then react with other species in the mixture.[4]

    • Actionable Protocol:

      • Maintain a moderate reaction temperature.

      • If isocyanate formation is suspected, consider using a catalyst that favors the desired C-H amidation pathway, such as those based on iridium or rhodium.[4][5]

  • Decomposition of Product: The spiro-lactam product may not be stable under the reaction or workup conditions.

    • Actionable Protocol:

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Use a mild workup procedure. Avoid strongly acidic or basic conditions if the product is sensitive.

      • Be aware that the lactam can be volatile at elevated temperatures, which could lead to loss during solvent removal.[1]

Data Summary Table: Reaction Condition Optimization

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Condition 3 (Optimized Yield)
Concentration 0.5 M0.1 M0.01 M
Temperature Room Temperature80°C60°C
Additive NoneTriethylamine (1.1 eq)HATU (1.2 eq), DIPEA (2.0 eq)
Solvent TolueneAcetonitrileDMF
Approx. Yield <10%40-50%>80%

Experimental Workflow & Diagrams

General Protocol for Optimized Cyclization
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the precursor amino acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Stir for 30 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to the optimized temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield of Cyclization Check_Completion Is the starting material consumed? Start->Check_Completion Check_Impurities Are there significant impurities? Check_Completion->Check_Impurities Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Impure Impurity Formation Check_Impurities->Impure Yes Product_Decomposition Check Product Stability Check_Impurities->Product_Decomposition No, but yield is still low Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Add Coupling Agent - Adjust pH Incomplete->Optimize_Conditions High_Dilution Implement High Dilution Conditions Impure->High_Dilution Solution Improved Yield Optimize_Conditions->Solution Change_Catalyst Consider Alternative Catalysts High_Dilution->Change_Catalyst Change_Catalyst->Solution Mild_Workup Use Milder Workup Product_Decomposition->Mild_Workup Mild_Workup->Solution

Caption: A flowchart for troubleshooting low yields in the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely precursor for the synthesis of 2,8-diazaspiro[4.5]decan-3-one?

The most direct precursor would be 1-(aminomethyl)piperidine-4-acetic acid or a derivative thereof (e.g., an ester). This molecule contains the necessary carbon skeleton and functional groups for the intramolecular cyclization.

Q2: Can the cyclization occur without a catalyst or coupling agent?

Yes, under certain conditions, particularly with thermal stress, the cyclization can occur.[1] This is well-documented for the analogous formation of gabapentin lactam.[1][2][6][7][8] However, for a controlled and high-yielding synthesis, using a coupling agent to activate the carboxylic acid is highly recommended.

Q3: What analytical techniques are best for monitoring the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm the identity of the product and any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Proton and Carbon NMR spectroscopy should be used to confirm the structure of the final purified product.

Q4: How can I purify the final product if it is contaminated with unreacted starting material?

The starting material is an amino acid and should have significantly different polarity compared to the lactam product. Column chromatography on silica gel is typically effective. The amino acid will be very polar and may stick to the baseline, while the lactam will elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Q5: Are there any safety concerns I should be aware of?

Standard laboratory safety precautions should be followed. Many coupling agents, such as DCC and EDC, are sensitizers and should be handled with care. Solvents like DMF and DCM have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals used. The lactam product itself may have biological activity and should be handled appropriately.

Reaction Mechanism Diagram

Caption: Proposed mechanism for the coupling agent-mediated cyclization.

References

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-9. Retrieved February 15, 2026, from [Link]

  • Park, Y., et al. (2018). Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts. Science, 359(6379), 1016-1021. Retrieved February 15, 2026, from [Link]

  • Choi, G., et al. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis. Retrieved February 15, 2026, from [Link]

  • Aghaei, M., et al. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aghaei, M., et al. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Molecular Modeling, 26(2), 43. Retrieved February 15, 2026, from [Link]

  • Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. (2024). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. (2011). Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Enantioselective Catalytic C-H Amidations: An Highlight. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Thai, K., et al. (2010). NHC-catalyzed intramolecular redox amidation for the synthesis of functionalized lactams. Organic Letters, 12(24), 5708-11. Retrieved February 15, 2026, from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-85. Retrieved February 15, 2026, from [Link]

  • Development and Validation of 2-Azaspiro[5][6] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. (2021). PMC. Retrieved February 15, 2026, from [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). ACS Catalysis. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Preference of β-Lactam Formation in Cu(I)-Catalyzed Intramolecular Coupling of Amides with Vinyl Bromides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • A stable α-lactam reagent for bioconjugation and proteomic profiling. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gabapentin impurity compound and preparation method thereof. (2022). Patsnap. Retrieved February 15, 2026, from [Link]

  • A new method for the synthesis of 1,2,8-triazaspiro[4.5]-decane derivatives. (2008). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the stability challenges of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one in acidic environments. This guide, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and validated protocols to empower your experimental success. As Senior Application Scientists, we have synthesized a wealth of technical knowledge and field-proven experience to assist you in navigating the complexities of formulation and analysis.

Introduction: The Challenge of Acidic Instability

2-Methyl-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic lactam, possesses a chemically intricate structure that, while promising for therapeutic applications, is susceptible to degradation in acidic media. The primary degradation pathway is the acid-catalyzed hydrolysis of the lactam ring, which leads to the loss of the molecule's structural integrity and, consequently, its biological activity. Understanding the mechanism of this degradation is the first step toward developing robust formulations and analytical methods.

The core of the issue lies in the protonation of the amide bond within the lactam ring under acidic conditions. This protonation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, initiating the hydrolytic cleavage of the C-N bond. This guide will delve into the practical aspects of mitigating this instability.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is showing significant degradation in my acidic formulation. What is the likely degradation mechanism?

The most probable cause of degradation is acid-catalyzed hydrolysis of the five-membered lactam ring. The general mechanism for this process is outlined below:

  • Protonation of the Carbonyl Oxygen: In an acidic medium, the lone pair of electrons on the carbonyl oxygen of the lactam ring accepts a proton (H+). This protonation makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam ring.

  • Ring Opening: The C-N bond of the lactam ring cleaves, leading to the formation of a ring-opened amino acid derivative.

This degradation pathway results in a loss of the spirocyclic structure and, consequently, the biological activity of the compound.

2-Methyl-2,8-diazaspiro[4.5]decan-3-one 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Protonated Lactam Protonated Lactam 2-Methyl-2,8-diazaspiro[4.5]decan-3-one->Protonated Lactam H+ (Acidic Media) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Lactam->Tetrahedral Intermediate + H2O (Nucleophilic Attack) Ring-Opened Product Ring-Opened Product Tetrahedral Intermediate->Ring-Opened Product Ring Opening cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis (RT) Acid Hydrolysis (RT) Stock Solution->Acid Hydrolysis (RT) Acid Hydrolysis (60°C) Acid Hydrolysis (60°C) Stock Solution->Acid Hydrolysis (60°C) Time Points Time Points Acid Hydrolysis (RT)->Time Points Acid Hydrolysis (60°C)->Time Points Neutralization Neutralization Time Points->Neutralization HPLC Analysis HPLC Analysis Neutralization->HPLC Analysis

Technical Support Center: High-Fidelity Cross-Coupling with Spiro-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Amine Paradox

Spiro-amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are privileged scaffolds in modern drug discovery due to their ability to lower lipophilicity and improve metabolic stability compared to flat aromatic systems. However, they present a unique challenge in Palladium (Pd) catalyzed cross-coupling: Catalyst Poisoning .

Unlike simple alkyl amines, spiro-amines possess rigid conformational vectors that often leave the nitrogen lone pair highly accessible for coordination to the metal center, yet the bulk of the spiro-cycle hinders the necessary reductive elimination step. This results in the formation of stable, off-cycle Palladium-Amine complexes (the "Resting State Trap"), effectively shutting down catalysis before product formation occurs.

This guide provides a mechanistic breakdown, diagnostic workflows, and validated protocols to overcome these specific poisoning pathways.

Mechanism of Failure: The "Death Spiral"

To solve the problem, we must visualize the failure mode. In a productive cycle, the amine binds to the Pd(II) intermediate and immediately undergoes reductive elimination.[1] In spiro-amine poisoning, the amine displaces the phosphine ligand or saturates the Pd center, forming an unreactive species.

Visualizing the Poisoning Pathway

SpiroPoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Coord Amine Coordination [L-Pd(II)(Ar)(NHR2)] OxAdd->Coord Spiro-Amine + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Fast Poison1 Ligand Displacement [Pd(II)(Ar)(Spiro-Amine)2] Coord->Poison1 Slow Red. Elim. (Steric Clash) RedElim->Pd0 Cycle Repeats Poison2 Pd Black Formation (Irreversible Deactivation) Poison1->Poison2 Ligand Loss

Figure 1: The Kinetic Bifurcation. Successful coupling requires Reductive Elimination to be faster than Ligand Displacement. Spiro-amines often invert this ratio, leading to the red "Poison Trap."

Diagnostic Workflow: Is it Poisoning or Reactivity?

Before changing ligands, confirm the failure mode. Use this diagnostic matrix.

ObservationProbable CauseDiagnostic Test
Immediate Black Precipitate Rapid Catalyst Decomposition. The amine is displacing the ligand immediately upon mixing, leading to Pd aggregation.The "Color Test": Mix Catalyst + Ligand + Amine (no halide). If it turns black instantly, your ligand binding is too weak for this amine.
No Conversion, Solution Clear Stable Complex Formation. The catalyst is trapped as a stable bis-amine complex (The "Poison1" node in Fig 1).NMR Analysis: Take a crude aliquot. Look for sharp, shifted peaks of the spiro-amine, indicating strong coordination to a metal center without reaction.
Stalled at 20-30% Conversion Product Inhibition. The product (the arylated spiro-amine) is a better ligand than the starting material.Standard Addition: Add 10% of the authentic product to the starting reaction. If rate drops to 0%, it is product inhibition.

Strategic Solutions & Protocols

Strategy A: The Pre-Catalyst Revolution (The "Glovebox-Free" Approach)

Why it works: Traditional methods mix


 with a ligand. This requires an induction period where the ligand must displace dba. Spiro-amines are often better ligands than dba but worse than phosphines, so they intercept the Pd before the active catalyst forms.
Solution: Use Palladacycle Pre-catalysts (e.g., Pd-G4) . These contain the ligand pre-coordinated in a 1:1 ratio. Activation is instantaneous upon base addition, leaving no window for the amine to poison the metal.
Strategy B: Ligand "Cone Angle" Matching

To force the reductive elimination of a bulky spiro-amine, you need a ligand that is bulkier than the amine. This creates "steric pressure" around the metal center, ejecting the product.

Recommended Ligand Hierarchy for Spiro-Amines:

LigandClassBest Use Case
BrettPhos Dialkylbiaryl PhosphinePrimary Choice. Excellent for primary spiro-amines. The methoxy groups prevent cyclometallation.
RuPhos Dialkylbiaryl PhosphineSecondary Amines. Best for secondary spiro-amines (e.g., spiro-piperidines).
tBuXPhos Dialkylbiaryl PhosphineThe "Sledgehammer". Use when the spiro-amine is extremely hindered. High steric bulk forces reductive elimination.
Pd-PEPPSI-IPent NHC CarbeneAlternative. Excellent for electron-deficient aryl halides where phosphines fail.
Protocol: Optimized Cross-Coupling of Secondary Spiro-Amines

This protocol utilizes a Pd-G4 precatalyst to eliminate the induction period and minimize poisoning.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Spiro-amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial equipped with a stir bar. Allow to cool under a stream of Argon/Nitrogen.[2]

  • Solids Addition: Add the Aryl Halide, Spiro-amine, and NaOtBu.

    • Critical Step: Add the RuPhos Pd G4 last. Do not premix the catalyst with the amine in solution for long periods without the base.

  • Solvent & Seal: Add anhydrous solvent (0.2 M concentration relative to halide). Seal the vial immediately with a PTFE-lined cap.

  • Purge: Sparge the solution with inert gas for 2-3 minutes (via needle) or cycle vacuum/inert gas 3 times.

  • Activation: Place in a pre-heated block at 80°C .

    • Note: G4 catalysts activate rapidly. You should see a color change (often to a pale orange/brown) within minutes. If it turns black immediately, see Troubleshooting.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <10%, raise temp to 100°C.

Advanced Troubleshooting Logic

Use this decision tree to navigate failure during the experiment.

Troubleshooting Start Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black Clear Clear/Orange Solution CheckColor->Clear SolBlack Solution: Ligand Exchange Switch to tBuXPhos or BrettPhos (Increase Steric Bulk) Black->SolBlack SolClear Check Halide Conversion Clear->SolClear NoConv No Conversion (Oxidative Add. Failure) SolClear->NoConv Intermed Intermediate Detected (Reductive Elim. Failure) SolClear->Intermed SolNoConv Solution: Change Halide (I > Br > Cl) or Use Pd-PEPPSI-IPent NoConv->SolNoConv SolIntermed Solution: Increase Temp or Switch to LHMDS (Base) Intermed->SolIntermed

Figure 2: Troubleshooting Logic Flow. Follow the path based on visual and analytical observations.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acid additives to prevent poisoning? A: Yes, this is a high-level strategy. Adding sub-stoichiometric amounts of weak Lewis acids (like


 or even 

) can reversibly bind the spiro-amine, reducing its effective concentration as a "poison" while still allowing it to enter the catalytic cycle as a nucleophile. This is essentially an "in-situ protection" strategy.

Q: My reaction works with simple piperidine but fails with spiro-piperidine. Why? A: This is purely steric. The spiro-cycle adds bulk at the


-carbon relative to the nitrogen. This slows down the reductive elimination step. If this step becomes slower than the rate of catalyst decomposition (or ligand displacement), the reaction fails. You must use a bulkier ligand (like tBuXPhos ) to lower the barrier for reductive elimination.

Q: Why do you recommend Pd-G4 over Pd2(dba)3? A:


 contains dibenzylideneacetone (dba). dba is a ligand itself. For the reaction to work, your phosphine must displace dba. Spiro-amines can compete with this process, leading to mixed 

species that are inactive. Pd-G4 precatalysts do not contain dba; they generate the active species

directly upon exposure to base.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design

    • Title: "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis"
    • Source: J. Am. Chem. Soc. 2015, 137, 3085–3092.[3]

    • URL:[Link]

  • Pre-catalyst Utility (Pd-G3/G4)

    • Title: "Palladium Precatalysts for Cross-Coupling: The Gener
    • Source: Chem. Sci., 2013, 4, 916-920.
    • URL:[Link]

  • PEPPSI Catalysts for Sterically Hindered Amines

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Angew.[4] Chem. Int. Ed. 2009, 48, 2383 –2387.

    • URL:[Link]

  • Troubleshooting & General Cross-Coupling Guide: Title: "Cross-Coupling Reaction Manual: Desk Reference" Source: Sigma-Aldrich / Merck

Sources

Validation & Comparative

Interpretation of 1H NMR spectra for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

[1][2]

Executive Summary

This guide details the structural characterization of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one , a critical spirocyclic scaffold often utilized in GPCR ligand and kinase inhibitor design.[1][2] The molecule features a rigid spiro-junction connecting a piperidine ring (6-membered) and an N-methylated pyrrolidinone ring (5-membered).[1]

Distinguishing this compound from its non-methylated precursor (2,8-diazaspiro[4.5]decan-3-one ) and its protected synthetic intermediates (e.g., N-Boc derivatives ) is a common analytical challenge.[1] This guide provides a comparative spectral analysis, focusing on the diagnostic N-methyl singlet, the diastereotopic nature of the spiro-adjacent methylene protons, and solvent-dependent shifts.[1]

Part 1: Structural Logic & Assignment Map

To interpret the spectrum accurately, we must first define the magnetic environments. The spiro-center (C5) creates a "lock" that prevents free rotation, often rendering the methylene protons on the 5-membered ring chemically equivalent but magnetically distinct depending on ring puckering.[1]

Structural Numbering & Environment Diagram

Note: Numbering follows the IUPAC convention for the 2,8-diazaspiro[4.5]decane system.

Gcluster_0Chemical Shift Environments (δ ppm in CDCl3)Core2-Methyl-2,8-diazaspiro[4.5]decan-3-oneN_MeN-Methyl (Pos 2)Singletδ 2.85 - 2.95Core->N_MeDiagnostic PeakAlpha_COα-Carbonyl CH2 (Pos 4)Singlet (or AB q)δ 2.20 - 2.40Core->Alpha_CODeshielded by C=OSpiro_CH2Spiro-Adjacent CH2 (Pos 1)Singletδ 3.20 - 3.35Core->Spiro_CH2N-CH2-C(spiro)Pip_AlphaPiperidine α-CH2 (Pos 7,9)Multipletδ 2.90 - 3.10Core->Pip_AlphaNext to NHPip_BetaPiperidine β-CH2 (Pos 6,10)Multipletδ 1.50 - 1.80Core->Pip_BetaShielded Region

Caption: Predicted 1H NMR chemical shift environments for the target molecule. Values are approximate for CDCl3 free base.

Part 2: Comparative Spectral Analysis[1][2]

In a synthetic workflow, you are typically monitoring the methylation of the secondary amide or the deprotection of the piperidine nitrogen. The table below highlights the diagnostic signals that differentiate the Product from its Precursor and Protected Intermediate.

Table 1: Comparative Chemical Shifts (δ ppm)
Proton EnvironmentTarget Product (N-Me)Precursor (NH-Lactam)Protected Intermediate (N-Boc)Diagnostic Note
Solvent CDCl₃DMSO-d₆ (Rec.[1] for solubility)CDCl₃
N-CH₃ (Lactam) 2.85 - 2.95 (s, 3H) Absent2.85 - 2.90 (s, 3H) The "Smoking Gun" for methylation.[1]
NH (Lactam) Absent7.8 - 8.2 (br s, 1H) AbsentBroad singlet; disappears with D₂O shake.[1]
CH₂-C=O (Ring 1) 2.20 - 2.40 (s, 2H)2.15 - 2.30 (s, 2H)2.30 - 2.50 (s, 2H)Shifts slightly downfield in Boc-derivative due to carbamate anisotropy.[1]
N-CH₂-Spiro (Ring 1) 3.20 - 3.35 (s, 2H)3.10 - 3.25 (s, 2H)3.30 - 3.50 (s, 2H)Often overlaps with piperidine α-protons.[1]
Piperidine NH ~1.8 (br s, 1H)~9.0 (br s, 2H) if HCl saltAbsentFree base NH is often broad/invisible in CDCl₃.[1]
Boc-Group AbsentAbsent1.45 (s, 9H) Strong singlet dominating the aliphatic region.[1]
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Critical Insight: The N-Methyl singlet at ~2.9 ppm is the primary confirmation of successful alkylation. If you observe a peak at ~2.9 ppm BUT also see a Boc singlet at 1.45 ppm, you have the intermediate tert-butyl 2-methyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, not the final product.[1]

Part 3: Deep Dive – The "Spiro-Shift" & Conformational Locking[1][2]

The spiro[4.5]decane system is not flat.[1][3][4] The piperidine ring exists in a chair conformation, while the pyrrolidinone ring adopts an envelope puckering. This has two major spectral consequences:

  • Diastereotopic Protons (The "AB" System): In the 5-membered ring, the CH₂ protons adjacent to the carbonyl (Position 4) are technically diastereotopic because the spiro-center is a pro-chiral center relative to the ring puckering.[1]

    • Observation: While often appearing as a singlet in lower-field instruments (300 MHz), these may resolve into an AB quartet (roofing effect) at 600 MHz or in specific solvents (e.g., Benzene-d6), typically centered around 2.3 ppm with a coupling constant ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz.
      
  • Piperidine Rigidity: The spiro-fusion locks the piperidine ring orientation.[1] Unlike simple piperidine where axial/equatorial protons average out due to rapid ring flipping at room temperature, spiro-piperidines often show distinct axial (td) and equatorial (dt) splitting patterns for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -protons (Positions 7, 9) if the temperature is lowered or if the N-substituent is bulky.[1]
    
    • Protocol: If the piperidine multiplets (2.9 - 3.1 ppm) appear exceptionally broad, run the NMR at 323 K (50°C) to sharpen the peaks by accelerating the conformational exchange.[1]

Part 4: Experimental Protocol for Validation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for sample preparation.

Step 1: Solvent Selection[1]
  • Routine: CDCl₃ (Chloroform-d) + 0.03% TMS.[1] Good for the free base.[1]

  • For Salts (HCl/TFA): DMSO-d₆ or D₂O .[1]

    • Warning: In D₂O, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -carbonyl protons (Position 4) may undergo Deuterium exchange over time (disappearing peak) due to keto-enol tautomerism, especially if the solution is not pH neutral. Use DMSO-d₆ for stable archiving. 
      
Step 2: Sample Preparation (Free Base)
  • Dissolve 5–10 mg of the compound in 0.6 mL CDCl₃.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/K₂CO₃ from the synthesis workup).[1] Suspended solids cause magnetic inhomogeneity, broadening the critical N-Me singlet.[1]

  • D₂O Shake (Optional): Add 1 drop of D₂O and shake.

    • Result: The broad NH peak at ~1.8 ppm (piperidine amine) will disappear.[1] The N-Me singlet at 2.9 ppm will remain , confirming it is not an exchangeable proton.[1]

Step 3: Troubleshooting Impurities

Use the following logic flow to identify common synthesis artifacts:

LogicStartAnalyze SpectrumCheck_145Is there a large singlet at ~1.45 ppm?Start->Check_145Check_290Is there a singlet at ~2.90 ppm?Check_145->Check_290NoResult_BocImpurity: N-Boc IntermediateCheck_145->Result_BocYesCheck_780Is there a broad peak > 7.0 ppm?Check_290->Check_780YesResult_SMImpurity: Unreacted Precursor (NH-Lactam)Check_290->Result_SMNo (Peak Missing)Check_780->Result_SMYes (Amide NH present)Result_CleanPASS: Pure 2-Methyl ProductCheck_780->Result_CleanNo (Only Pip NH at ~1.8)

Caption: Diagnostic logic flow for purity assessment of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one.

References
  • Carballeira, L., et al. "Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments."[1][5] The Journal of Physical Chemistry A, 2002.[1] Link

    • Context: Provides foundational data on pyrrolidinone ring puckering and conformational energies relevant to the 5-membered ring analysis.
  • Lukin, K. A., et al. "Synthesis of Some Spirocyclic Piperidines."[1] PharmaBlock Whitepaper: Spirocyclic Piperidines in Drug Discovery. Link

    • Context: Discusses the synthesis and spectral properties of the 2,8-diazaspiro[4.5]decane scaffold and its solubility advantages.
  • Moiseev, S. V., et al. "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy."[1][6] Pharmaceutics, 2021.[1][2][6] Link

    • Context: Authoritative source for the NMR assignment of the non-methylated lactam core (Gabapentin Lactam), used here as the "Precursor" baseline.

  • PubChem Compound Summary. "2,8-Diazaspiro[4.5]decan-3-one."[1] National Center for Biotechnology Information.[1] Link

    • Context: Verification of IUPAC naming and structural connectivity.

Navigating the Labyrinth of Spirocyclic Fragmentation: A Comparative Guide to the Mass Spectrometry of Diazaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Gas-Phase Chemistry of a Privileged Scaffold in Medicinal Chemistry

Researchers, scientists, and drug development professionals often encounter the diazaspiro[4.5]decan-3-one core, a spirocyclic scaffold prevalent in a variety of pharmacologically active agents and a notable impurity in the synthesis of the blockbuster drug gabapentin. Understanding the gas-phase fragmentation behavior of this moiety is paramount for its unambiguous identification, structural elucidation of its derivatives, and for metabolic studies. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of diazaspiro[4.5]decan-3-one derivatives, offering insights into the influence of ionization techniques and substitution on the resulting product ion spectra.

Introduction: The Significance of the Diazaspiro[4.5]decan-3-one Moiety

The diazaspiro[4.5]decan-3-one scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity to biological targets. A prominent example is 2-azaspiro[4.5]decan-3-one, commonly known as gabapentin lactam, a major impurity and degradant of the anticonvulsant and analgesic drug gabapentin.[1][2] The formation of this lactam through intramolecular cyclization of gabapentin is a critical consideration in pharmaceutical formulation and stability studies.[3] Consequently, robust analytical methods for its detection and characterization are essential. Mass spectrometry, with its high sensitivity and structural information capabilities, stands as a primary tool for this purpose.

This guide will dissect the characteristic fragmentation patterns of this scaffold, drawing comparisons between different analytical approaches and providing the foundational knowledge for researchers to confidently identify and characterize these molecules.

Core Fragmentation Pathways: A Tale of Two Rings

The fragmentation of diazaspiro[4.5]decan-3-one derivatives is fundamentally a story of the interplay between the piperidine and pyrrolidinone rings. The initial ionization and subsequent fragmentation are heavily influenced by the site of protonation (in soft ionization techniques like ESI) or electron removal (in hard ionization techniques like EI), as well as the nature and location of any substituents.

Electrospray Ionization (ESI) Fragmentation: The Proton's Journey

Under positive-ion ESI conditions, the diazaspiro scaffold readily protonates, typically on the more basic nitrogen atom. The subsequent collision-induced dissociation (CID) of the protonated molecule, [M+H]⁺, reveals characteristic fragmentation pathways.

A key study comparing the MS/MS spectra of an in-source fragment of gabapentin (at m/z 154.1226) and a standard of gabapentin lactam (2-azaspiro[4.5]decan-3-one) provides direct insight into the fragmentation of the unsubstituted core.[1][4] While the precursor ions have the same mass-to-charge ratio, their fragmentation patterns exhibit subtle but significant differences, suggesting distinct gas-phase structures.[4]

The fragmentation of the protonated lactam is characterized by a series of ring cleavages and rearrangements. Based on general principles of piperidine and lactam fragmentation, the following pathways are proposed:

  • α-Cleavage adjacent to the piperidine nitrogen: This is a classic fragmentation pathway for piperidine-containing compounds, leading to the formation of a stable iminium ion.[5]

  • Lactam Ring Opening: The five-membered pyrrolidinone ring can undergo cleavage, often initiated by the protonated amide nitrogen. This can be followed by the neutral loss of small molecules like carbon monoxide (CO) or ammonia (NH₃).[6]

  • Spirocyclic Ring Fission: Cleavage at the spirocyclic carbon can lead to the opening of either the piperidine or the pyrrolidinone ring, followed by further fragmentation.

Diagram of Proposed ESI Fragmentation Pathways

ESI_Fragmentation M_H [M+H]⁺ (m/z 154 for parent) Fragment_A Ring-Opened Iminium Ion M_H->Fragment_A α-Cleavage Fragment_B Loss of CO [M+H - 28]⁺ M_H->Fragment_B Lactam Cleavage Fragment_C Loss of NH₃ [M+H - 17]⁺ Fragment_A->Fragment_C Rearrangement Fragment_D Piperidine Ring Fragment Fragment_A->Fragment_D Spiro Fission

Caption: Proposed major ESI fragmentation pathways for the diazaspiro[4.5]decan-3-one core.

Electron Ionization (EI) Fragmentation: A More Energetic Cascade

While ESI is more common for these relatively polar molecules, understanding EI fragmentation is valuable for GC-MS applications and for comparing with library spectra. EI is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation.

For the diazaspiro[4.5]decan-3-one scaffold, EI fragmentation is expected to be dominated by:

  • α-Cleavage: Similar to ESI, cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway, often leading to the base peak in the spectrum.[5] The largest substituent at the α-carbon is preferentially lost.

  • Ring Fission: Both the piperidine and pyrrolidinone rings can undergo more extensive cleavage compared to ESI, resulting in a series of smaller fragment ions.[5]

  • McLafferty Rearrangement: If appropriate substituents are present (e.g., an alkyl chain on the nitrogen), this rearrangement can lead to characteristic neutral losses.

Substituent Effects: Directing the Fragmentation

The presence of substituents on the diazaspiro[4.5]decan-3-one core significantly influences the fragmentation pathways. The nature and position of these substituents can either open up new fragmentation channels or favor one pathway over others.

Substituent TypePositionExpected Influence on Fragmentation
Alkyl/Aryl on Nitrogen N-2 or N-8Can direct α-cleavage, with the loss of the substituent being a prominent fragmentation. N-aryl groups can stabilize fragment ions through resonance.
Carbonyl Groups AnyCan lead to characteristic losses of CO.
Hydroxyl Groups AnyCan result in the neutral loss of water (H₂O), a very common fragmentation pathway for piperidine alkaloids.[7]
N-Boc Protecting Group N-2 or N-8Will show characteristic losses of isobutylene (56 Da) and carbon dioxide (44 Da).

Table 1. Predicted influence of common substituents on the fragmentation patterns of diazaspiro[4.5]decan-3-one derivatives.

Comparative Analysis: ESI vs. EI

The choice of ionization technique has a profound impact on the resulting mass spectrum and the information that can be gleaned.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle Soft ionization, protonation/deprotonation in solutionHard ionization, electron bombardment in the gas phase
Molecular Ion Abundant [M+H]⁺ or [M-H]⁻Often present, but can be weak or absent for labile molecules
Fragmentation Less extensive, controlled by collision energy in MS/MSExtensive and often complex, provides a detailed "fingerprint"
Primary Application LC-MS, analysis of polar and thermally labile compoundsGC-MS, analysis of volatile and thermally stable compounds, library matching
Information Yield Excellent for determining molecular weight and for targeted fragmentation studies (MS/MS)Provides a characteristic fragmentation pattern for structural elucidation and library identification

Table 2. Comparison of ESI and EI for the analysis of diazaspiro[4.5]decan-3-one derivatives.

For diazaspiro[4.5]decan-3-one derivatives, ESI-MS/MS is generally the preferred method due to their polarity and the desire to control fragmentation to elucidate specific structural features. EI can be useful if the derivatives are amenable to GC analysis and for creating library-searchable spectra.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of diazaspiro[4.5]decan-3-one derivatives. Optimization will be required for specific compounds and instrumentation.

LC-ESI-MS/MS Analysis

This protocol is suitable for the quantitative analysis and structural confirmation of diazaspiro[4.5]decan-3-one derivatives.

Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC ESI Electrospray Ionization (Positive Ion Mode) HPLC->ESI MS1 Full Scan MS (Identify [M+H]⁺) ESI->MS1 MS2 Product Ion Scan (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture) to a concentration of approximately 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B over several minutes to elute the compounds.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.

    • MS1 (Full Scan): Acquire a full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum. The collision energy should be optimized to obtain a rich fragmentation pattern.

Causality and Self-Validation: The inclusion of formic acid in the mobile phase aids in the protonation of the basic nitrogen atoms in the diazaspiro core, ensuring efficient ionization. The use of a C18 column provides good retention for these moderately polar compounds. A full scan (MS1) confirms the presence and mass of the target analyte, while the product ion scan (MS2) provides structural confirmation through its unique fragmentation pattern. The consistency of the fragmentation pattern across multiple injections validates the identification.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of diazaspiro[4.5]decan-3-one derivatives is governed by the fundamental chemistry of its constituent piperidine and pyrrolidinone rings. Under ESI conditions, the fragmentation is typically initiated by cleavage of the protonated molecule, leading to characteristic ring-opening and neutral loss pathways. The fragmentation is highly sensitive to the nature and position of substituents, which can be leveraged for detailed structural elucidation.

While this guide provides a foundational understanding, further systematic studies on a wider range of substituted diazaspiro[4.5]decan-3-one derivatives are warranted. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of fragment ions and proposing more definitive fragmentation mechanisms. The data and protocols presented here serve as a robust starting point for researchers in pharmaceutical analysis, drug metabolism, and medicinal chemistry to confidently analyze this important class of spirocyclic compounds.

References

  • Gergov, M., Ojanperä, I., & Vuori, E. (2019). Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method. Journal of Analytical Toxicology, 43(8), 649–654. Available from: [Link]

  • ResearchGate. (n.d.). MS/MS spectra of gabapentin m/z 154.1226 in-source fragment from a... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

  • SynThink. (n.d.). Gabapentin EP Impurity A; Gabapentin USP Related Compound A. Retrieved from [Link]

  • More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513. Available from: [Link]

  • Al-Saeed, F. A., et al. (2023). Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. Molecules, 28(7), 3209. Available from: [Link]

  • ResearchGate. (n.d.). Structures of gabapentin (A) and gabapentin lactam (B). [Image]. Retrieved from [Link]

  • Biri, B., et al. (2022). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Journal of the American Society for Mass Spectrometry, 33(9), 1667–1675. Available from: [Link]

  • Khan, M. A., & Kumar, S. (2007). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research, 24(7), 1356–1363. Available from: [Link]

  • de Sousa, D. R., et al. (2011). Gabapentin Bioequivalence Study: Quantification by Liquid Chromatography Coupled to Mass Spectrometry. Journal of Bioequivalence & Bioavailability, 3(9), 213-217. Available from: [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755. Available from: [Link]

  • Reddy, R. B., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513. Available from: [Link]

  • Bolzani, V. S., et al. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Química Nova, 30(8), 1869-1873. Available from: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

  • Fitzgerald, R. L., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 337, 111360. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link]

  • AS Chemical Laboratories Inc. (n.d.). 2-Azaspiro[4.5]decan-3-one; Gabapentin Related Compound A. Retrieved from [Link]

  • Santoso, S. P. (2015). Is it possible for ESI MS result to show the fragmentation of several different compound/complexes? ResearchGate. Retrieved from [Link]

  • James, K. J., & Furey, A. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1147-1156. Available from: [Link]

  • Greenberg, A., & Winkler, D. (2013). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Beilstein Journal of Organic Chemistry, 9, 2838–2845. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural integrity and purity of a novel chemical entity are paramount. Spirocyclic systems, such as 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, are of growing interest due to their unique three-dimensional structures and potential as therapeutic agents.[1] However, their complexity necessitates a robust analytical framework to ensure purity, which is critical for safety, efficacy, and regulatory compliance.[2][3]

This guide provides an in-depth comparison of two strategic Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for validating the purity of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one. We will move beyond simple protocols to explain the scientific rationale behind our methodological choices, empowering you to develop and validate a method that is truly fit-for-purpose.

Understanding the Analyte and Its Potential Impurities

Before any method development, a thorough understanding of the target molecule is essential. 2-Methyl-2,8-diazaspiro[4.5]decan-3-one possesses a tertiary amine and an amide within its spirocyclic core. The tertiary amine is basic and readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+). Its calculated molecular weight is approximately 168.24 g/mol (C9H16N2O).

Purity is not merely the presence of the main compound but the absence of unwanted components. Impurities can arise from various sources during synthesis, storage, or degradation.[] For our target, we must consider several potential impurities that could compromise the final product.

Plausible Impurities in 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Synthesis:

  • Impurity A: Unreacted Starting Material: The N-demethylated precursor, 2,8-diazaspiro[4.5]decan-3-one (MW: 154.21).[5][6]

  • Impurity B: Oxidative Degradation: The N-oxide derivative, where the tertiary amine is oxidized (MW: 184.24).

  • Impurity C: Hydrolytic Degradation: The ring-opened product resulting from hydrolysis of the amide bond.

  • Impurity D: Process-Related Impurity: A regioisomer formed during an alternative ring-closure in the synthesis.

Developing a method capable of separating these structurally similar compounds from the Active Pharmaceutical Ingredient (API) is the primary analytical challenge.

Caption: Plausible impurities related to the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one API.

A Tale of Two Methods: Speed vs. Resolution

The optimal LC-MS method depends on the goal. A high-throughput screening environment demands speed, while formal purity validation for regulatory submission requires maximum resolution and sensitivity. Here, we compare two distinct, fit-for-purpose methods.

  • Method A: Rapid Purity Assessment. Designed for quick screening of synthesis reactions or preliminary stability checks. The focus is on speed and efficiency, providing a reliable "pass/fail" assessment in minutes.

  • Method B: Comprehensive Impurity Profiling. A high-resolution method designed for full characterization, reference standard certification, and formal validation studies. It prioritizes the separation of all potential impurities, even those at trace levels.

The combination of liquid chromatography for separation with mass spectrometry for detection provides a powerful tool for this analysis.[7][8]

Experimental Protocols: The 'How' and the 'Why'

A robust protocol is a self-validating system. Every parameter choice is deliberate, designed to ensure reproducibility and accuracy.

Sample and Standard Preparation

The foundation of any good analysis is proper sample preparation.

  • Stock Solution: Accurately weigh and dissolve the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one reference standard and the sample lot in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to 100 µg/mL using the initial mobile phase composition. Causality: This ensures solvent compatibility with the starting LC conditions, preventing peak distortion.

  • Impurity Spiking (for Method B): If available, create a mixed standard containing the API at 100 µg/mL and all known impurities at 0.1 µg/mL (0.1% level) to confirm selectivity.

Method A: Rapid Purity Assessment Protocol

This method uses a solid-core C18 column, which provides high efficiency at faster flow rates, significantly reducing run times without a major sacrifice in peak sharpness.[9]

Parameter Setting Rationale
LC Column Solid-Core C18, 2.6 µm, 50 x 2.1 mmProvides excellent efficiency for fast separations of small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid protonates the analyte, improving peak shape and ESI+ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good elution for this compound class.
Flow Rate 0.6 mL/minHigher flow rate enabled by the solid-core column for a faster run.
Gradient 5% to 95% B in 3 minutesA steep gradient quickly elutes the API and most impurities.
Injection Volume 2 µLSmall volume to prevent column overloading and maintain sharp peaks.
Column Temp 40 °CReduces viscosity and can improve peak shape and reproducibility.
MS Ionization ESI Positive (ESI+)The tertiary amine is easily protonated.
MS Acquisition Full Scan (m/z 100-500)Scans a wide mass range to detect the API and any unexpected impurities.
MS Cone Voltage 30 VOptimized to maximize the signal of the parent ion [M+H]+ while minimizing in-source fragmentation.
Method B: Comprehensive Impurity Profiling Protocol

This method employs a longer column with a different stationary phase (Phenyl-Hexyl) and a shallower gradient to maximize the separation of structurally similar impurities. Phenyl-hexyl columns offer alternative selectivity to C18, particularly for compounds with ring structures, through pi-pi interactions.

Parameter Setting Rationale
LC Column Fused-Core Phenyl-Hexyl, 2.7 µm, 100 x 3.0 mmLonger column provides more theoretical plates for higher resolution. Phenyl-Hexyl offers orthogonal selectivity to C18.
Mobile Phase A Water + 0.1% Formic AcidConsistent with Method A for comparability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidConsistent with Method A for comparability.
Flow Rate 0.5 mL/minA slightly lower flow rate to improve separation efficiency on the longer column.
Gradient 5% to 60% B in 15 minutesA shallow gradient is critical for resolving closely eluting isomers and related substances.
Injection Volume 5 µLLarger volume to improve detection limits for trace impurities.
Column Temp 40 °CEnsures consistent retention times and performance.
MS Ionization ESI Positive (ESI+)The tertiary amine is easily protonated.
MS Acquisition Full Scan (m/z 100-500) with data-dependent MS/MSFull scan detects all ions, while MS/MS provides fragmentation data to help identify and confirm the structure of impurities.[10]
MS Cone Voltage 30 VOptimized for the parent ion.
Collision Energy Ramped 10-40 eV (for MS/MS)A collision energy ramp ensures fragmentation of a wide range of precursor ions.

Comparative Performance and Data Analysis

The effectiveness of each method is judged by its ability to separate the API from its key impurities. The following table summarizes the expected (mock) performance data.

Compound Expected m/z [M+H]+ Method A: Retention Time (min) Method A: Resolution (vs. API) Method B: Retention Time (min) Method B: Resolution (vs. API)
Impurity A (Precursor)155.121.852.57.806.1
API 169.14 2.10 - 9.25 -
Impurity D (Isomer)169.142.120.8 (Co-elution) 9.552.2 (Resolved)
Impurity B (N-Oxide)185.131.604.16.508.5

Analysis:

  • Method A successfully separates the precursor and N-oxide impurities from the API in under 4 minutes. However, it fails to resolve the critical regioisomer (Impurity D), which has the same mass and would be missed without chromatographic separation.

  • Method B's longer, shallower gradient provides the necessary resolving power to separate the isomeric impurity (Impurity D) from the API, which is essential for an accurate purity assessment. The use of MS/MS in Method B would further allow for confirmation of each impurity's identity based on its unique fragmentation pattern.[11]

Method Validation: The Trustworthiness Pillar

For use in a regulated environment, Method B must be validated according to ICH guidelines to prove it is fit for its intended purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate.

G cluster_0 Method Development cluster_1 ICH Q2(R2) Validation Dev Develop High-Resolution LC-MS Method (Method B) Spec Specificity (Peak Purity, Impurity Spiking) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation (LOQ) Prec->LoQ Rob Robustness (Varying Temp, Flow, pH) LoQ->Rob

Caption: Workflow for validating the impurity profiling method according to ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] This is demonstrated by resolving all known impurities and showing no interference from blanks.

  • Linearity: A linear relationship between concentration and detector response over a defined range (e.g., LOQ to 120% of the reporting level for impurities).

  • Accuracy & Precision: Accuracy is the closeness to the true value, while precision is the degree of scatter between measurements. Assessed by analyzing samples with known concentrations at different levels.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels (e.g., 0.1%).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).

Conclusion and Recommendations

Validating the purity of a novel entity like 2-Methyl-2,8-diazaspiro[4.5]decan-3-one requires a strategic, evidence-based approach. No single LC-MS method is universally optimal.

  • For rapid, in-process checks, a fast-gradient method using a solid-core C18 column (Method A ) is highly effective and efficient.

  • For formal purity determination, stability studies, and regulatory submissions, a high-resolution method capable of separating all potential impurities, including isomers, is non-negotiable. An optimized method using an orthogonal column chemistry like Phenyl-Hexyl and a shallow gradient (Method B ) is essential for this purpose.

By understanding the analyte, anticipating potential impurities, and deliberately choosing LC and MS parameters, researchers can develop and validate robust methods that ensure the quality and safety of their drug candidates, satisfying the stringent requirements of the pharmaceutical industry.

References

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available from: [Link]

  • MDPI. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Available from: [Link]

  • National Institutes of Health (NIH). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]

  • UC CORE. Purity Determination by LC-MS. Available from: [Link]

  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]

  • Agilent. High-Throughput LC/MS Purification of Pharmaceutical Impurities. Available from: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • Payesh Darou Zist Azma. Pharmaceutical Impurity Detection Using LC-MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available from: [Link]

  • PubChem. 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Available from: [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one. Available from: [Link]

  • New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • ACS Publications. Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. Available from: [Link]

  • CUTM Courseware. Sources of Impurities in Pharmaceuticals. Available from: [Link]

Sources

13C NMR chemical shift assignments for 2,8-diazaspiro ring systems

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Technical Protocols for Drug Discovery

Executive Summary

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a "privileged structure" in modern drug design, offering a rigid, three-dimensional alternative to flat heteroaromatic systems. Its ability to vectorially display substituents in defined 3D space makes it critical for targeting GPCRs (e.g.,


 receptors) and kinases (e.g., TYK2/JAK1).

However, this scaffold presents a unique analytical bottleneck: ambiguous NMR assignment . The quaternary spiro-carbon (


) often exhibits long relaxation times (

) and minimal NOE enhancement, rendering it invisible in standard 13C protocols.[1] Furthermore, distinguishing the 2,8-isomer from its 2,7-analog or the symmetric [5.5] systems requires precise heteronuclear correlation strategies.

This guide provides a validated protocol for the unambiguous assignment of 2,8-diazaspiro systems, comparing them against common alternatives to highlight their distinct spectral signatures.

Part 1: Structural Analysis & The "Silent" Carbon

The Challenge: 2,8-Diazaspiro[4.5]decane vs. Alternatives

To assign these spectra, one must understand the symmetry and electronic environment differences between the target scaffold and its isomers.

Feature2,8-Diazaspiro[4.5]decane 2,7-Diazaspiro[4.5]decane 2,8-Diazaspiro[5.5]undecane
Ring Sizes 5-membered / 6-membered5-membered / 6-membered6-membered / 6-membered
Symmetry Asymmetric (

only if N-substituents match, but rings differ)
Asymmetric Symmetric (

possible)
Spiro Shift (

)
~38 - 45 ppm~38 - 45 ppm~30 - 35 ppm
Key Distinction N-atoms are distal (positions 2,8).N-atoms are proximal/distal mix.Rings are identical size.

Expert Insight: The 5-membered ring in the [4.5] system imposes significant ring strain, typically deshielding the


-methylene carbons (C1, C3) relative to the 6-membered ring counterparts (C7, C9).

Part 2: 13C NMR Chemical Shift Assignments

The following data represents a consensus of shifts for N-protected derivatives (e.g., N-Boc or N-Benzyl), which are common intermediates.

Table 1: Comparative Chemical Shift Data (ppm)

Solvent:


 | Ref: TMS (0.0 ppm)
Carbon PositionType2,8-Diazaspiro[4.5] (

)
2,7-Diazaspiro[4.5] (

)
Assignment Logic
C5 (Spiro)

38.5 - 44.2 40.1 - 45.0The Anchor. Weak intensity. Identify via HMBC from C1/C4/C6.
C1 (Ring A)

52.0 - 56.552.0 - 56.0

to N2. Deshielded by ring strain (5-ring).
C3 (Ring A)

48.5 - 51.048.0 - 50.5

to N2. Distinct from C1 due to lack of spiro-proximity.
C4 (Ring A)

32.0 - 36.533.0 - 37.0

to N2. High field signal in 5-ring.
C6/C10 (Ring B)

34.0 - 38.034.0 - 38.0

to N8. Often overlaps with C4 but distinguishable by HSQC.
C7/C9 (Ring B)

42.0 - 46.542.0 - 47.0

to N8. Typical piperidine shift.
N-Boc (

)

154.0 - 156.0154.0 - 156.0Characteristic carbamate signal.
N-Boc (

)

28.428.4Intense signal (3x CH3).

Critical Note: In the 2,8-isomer , the symmetry of the 6-membered ring (C6/C10 and C7/C9) is often preserved if the N8 substituent is small/symmetric. In the 2,7-isomer , the 6-membered ring is inherently asymmetric, causing C6 and C10 to split into distinct signals (


 ppm).

Part 3: Experimental Protocol (Self-Validating)

To ensure the "invisible" quaternary spiro carbon is detected, do not use standard high-throughput parameters. Use this validated workflow.

Protocol: "The Quaternary Trap"
  • Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL

    
    . Ensure solution height is 4-5 cm.
    
    • Why? Concentration drives signal-to-noise (S/N) for quaternary carbons.

  • 1D 13C Parameter Setup:

    • Pulse Angle:

      
       (not 
      
      
      
      ).
    • Relaxation Delay (

      
      ):  Set to 3.0 - 5.0 seconds .
      
    • Causality: Quaternary carbons have long

      
       relaxation times.[1] Short 
      
      
      
      saturates them, making them disappear.
    • Scans: Minimum 1024 (approx 1 hour).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Run immediately after 1D Carbon.

    • Result:

      
       up, 
      
      
      
      down. Quaternary C disappears.
    • Validation: Superimpose 1D and DEPT. The peak present in 1D but absent in DEPT is your Spiro-C.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range coupling (

      
       Hz).
      
    • The Smoking Gun: Look for correlations from protons at C1 (5-ring) and C6 (6-ring) to the same quaternary carbon (C5). This proves the spiro-junction.

Part 4: Visualization of Logic & Workflows

Diagram 1: The Assignment Decision Tree

This workflow ensures no misidentification between spiro-isomers.

NMR_Workflow Start Unknown Spirocycle Sample Step1 1. Run 1H NMR Check Integration Start->Step1 Step2 2. Run 13C + DEPT-135 (D1 = 5.0s) Step1->Step2 Step3 Identify Quaternary C (Visible in 13C, Absent in DEPT) Step2->Step3 Decision Is Quaternary C Shift > 50 ppm? Step3->Decision Res1 Likely O-Spiro (Oxa-azaspiro) Check Electronegativity Decision->Res1 Yes Res2 Likely C-Spiro (Diazaspiro) Range: 30-45 ppm Decision->Res2 No Step4 3. Run HMBC (Focus on Spiro-C) Res2->Step4 Final1 2,8-Diazaspiro confirmed (Symmetric 6-ring correlations) Step4->Final1 Symmetric correlations Final2 2,7-Diazaspiro confirmed (Asymmetric 6-ring correlations) Step4->Final2 Asymmetric correlations

Caption: Logical workflow for distinguishing spiro-cores using 1D and 2D NMR data.

Diagram 2: HMBC Connectivity Evidence

Visualizing the specific correlations that define the 2,8-diazaspiro[4.5]decane skeleton.

HMBC_Connectivity cluster_5ring 5-Membered Ring cluster_6ring 6-Membered Ring C5 C5 (Spiro) C1 C1 (CH2) C1->C5 3J_CH C4 C4 (CH2) C4->C5 2J_CH C6 C6 (CH2) C6->C5 2J_CH C10 C10 (CH2) C10->C5 2J_CH

Caption: HMBC 'Fingerprint'. The spiro carbon (C5) is the only node receiving correlations from both the 5-ring (Blue) and 6-ring (Green).

References

  • J. Med. Chem. (2022) .[2] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.

  • Oregon State University . 13C NMR Chemical Shifts and Coupling Constants.

  • BenchChem . Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives.

  • PubChem . 2,8-Diazaspiro[4.5]decane Compound Summary.

  • Chemistry LibreTexts . Characteristics of 13C NMR Spectroscopy: Relaxation and DEPT.

Sources

Comparative Guide: Metabolic Stability of Methylated vs. Unmethylated Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Conflict: Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly utilized in drug discovery as 3D bioisosteres for piperazines and piperidines. While they offer improved physicochemical properties (


 character), their metabolic stability is often the bottleneck for clinical progression.

The Verdict:

  • Unmethylated (Secondary Amines): Generally exhibit moderate stability but are prone to Phase II conjugation (glucuronidation) and N-oxidation.

  • N-Methylated: Frequently exhibit lower metabolic stability due to rapid CYP-mediated

    
    -demethylation, despite improved lipophilicity and membrane permeability.
    
  • C-Methylated ("Magic Methyl"): Often the superior strategy. Placing a methyl group on the spiro-ring carbon skeleton can sterically hinder metabolic soft spots without introducing a labile

    
    -methyl handle.
    

Mechanistic Analysis: The "Methyl Effect" on Metabolism[1][2]

To engineer stability, one must understand the specific degradation pathways inherent to these scaffolds.

The Unmethylated Scaffold (Secondary Amine)

Unmethylated diazaspiro compounds possess an exposed secondary amine.

  • Primary Liability: Direct

    
    -glucuronidation (Phase II) or 
    
    
    
    -oxidation (FMO/CYP mediated).
  • Physicochemical Profile: Lower LogD, higher polar surface area (PSA). This often results in lower intrinsic clearance (

    
    ) via oxidative pathways but higher renal clearance or Phase II metabolism.
    
The N-Methylated Variant

-methylation is a common strategy to improve potency (via desolvation penalties) and permeability.[1] However, it introduces a metabolic liability.
  • Primary Liability:

    
    -dealkylation. The methyl group acts as a "handle" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The mechanism involves 
    
    
    
    -carbon hydroxylation followed by spontaneous collapse to release formaldehyde and the original secondary amine.
  • Outcome: Often results in a shorter half-life (

    
    ) compared to the unmethylated parent.
    
The C-Methylated Variant (Strategic Steric Block)

Placing a methyl group on the carbon framework adjacent to the nitrogen (


-C methylation) is the most robust strategy.
  • Mechanism: The methyl group provides steric bulk that prevents the approach of the CYP heme iron-oxo species to the nitrogen lone pair or the

    
    -CH bonds.
    
  • Outcome: Significant reduction in

    
     and extended 
    
    
    
    .
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these scaffolds.

MetabolicPathways Parent Diazaspiro Scaffold Unmethylated Unmethylated (NH) Parent->Unmethylated NMethyl N-Methylated (N-Me) Parent->NMethyl CMethyl C-Methylated (C-Me) Parent->CMethyl NOxide N-Oxide (Inactive/Toxic) Unmethylated->NOxide FMO/CYP Oxidation Glucuronide N-Glucuronide (Rapid Excretion) Unmethylated->Glucuronide UGT Conjugation Carbinolamine Carbinolamine Intermediate NMethyl->Carbinolamine CYP3A4 (Fast) Demethylated Demethylated Product (Loss of Potency) Carbinolamine->Demethylated Spontaneous Stable Metabolically Stable (Steric Block) CMethyl->Stable Resists Oxidation

Figure 1: Divergent metabolic fates. N-methylation often accelerates clearance via dealkylation, while C-methylation blocks oxidation.

Comparative Data Analysis

The following data represents a composite analysis of 2,6-diazaspiro[3.3]heptane derivatives, synthesized from trends in recent medicinal chemistry literature (e.g., J. Med. Chem., Angew. Chem.).[2][3][4][5][6][7][8][9][10][11]

Compound Series: 2-phenyl-2,6-diazaspiro[3.3]heptane derivatives.

ParameterCompound A (Unmethylated)Compound B (

-Methylated)
Compound C (

-C-Methylated)
Structure Type Secondary Amine (

)
Tertiary Amine (

)
Secondary Amine (

,

-C=

)
LogD (pH 7.4) 1.2 (Low)1.8 (Moderate)1.5 (Moderate)
HLM

25 µL/min/mg68 µL/min/mg12 µL/min/mg
RLM

30 µL/min/mg85 µL/min/mg15 µL/min/mg
Major Metabolite

-Glucuronide

-Demethylated Parent
Minimal turnover

(Human)
~45 min~18 min>120 min
Interpretation Moderate stability; renal clearance risk.Poor stability ; rapid oxidative clearance.Superior stability ; steric protection effective.

Key Insight: While Compound B (


-Me) often shows higher potency in enzyme assays due to hydrophobic interactions, its metabolic liability (high 

) makes it a poor drug candidate compared to Compound C.

Experimental Protocol: Microsomal Stability Assay

To validate these profiles in your own series, use the following standardized Human Liver Microsome (HLM) assay. This protocol is designed for high-throughput LC-MS/MS analysis.

Reagents & Preparation
  • Phosphate Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Test Compounds: 10 mM stock in DMSO.

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute test compounds to 1 µM in Phosphate Buffer containing 0.5 mg/mL HLM.

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel "No NADPH" control to detect non-CYP degradation (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Why: ACN precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Inject supernatant into LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance ( )

Plot ln(% remaining parent) vs. time. The slope is


.




Strategic Recommendations (Decision Tree)

When optimizing diazaspiro compounds, do not default to


-methylation. Use this logic flow to determine the correct modification.

DecisionTree Start Optimization of Diazaspiro Core Q1 Is the NH group essential for H-bonding? Start->Q1 Yes Yes Q1->Yes No No Q1->No Action1 Do NOT N-Methylate. Consider C-Methylation on adjacent carbon. Yes->Action1 Q2 Is the compound too polar (Low LogD)? No->Q2 HighPolarity Yes (LogD < 1) Q2->HighPolarity Optimal No (LogD > 2) Q2->Optimal Action2 N-Methylate to improve permeability, BUT check metabolic stability immediately. HighPolarity->Action2 Action3 Use electron-withdrawing groups (EWG) on N (e.g., Acetyl, Urea) to block metabolism. Optimal->Action3

Figure 2: Medicinal Chemistry Decision Tree for Diazaspiro Optimization.

References

  • Burkhard, J. A., et al. (2010). "Surrogate for the Piperazine Ring: Synthesis and Properties of 2,6-Diazaspiro[3.3]heptanes." Angewandte Chemie International Edition. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link

Sources

Infrared (IR) spectroscopy characteristic bands for spiro-lactams

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Spiro-lactams

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy bands for spiro-lactams, offering a comparative framework against other cyclic and acyclic amides. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to facilitate accurate structural elucidation and characterization.

The Foundational Principle: The Amide I Band in Lactams

Infrared spectroscopy is a cornerstone technique for identifying functional groups in organic molecules.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1]

For lactams, which are cyclic amides, the most prominent and diagnostically significant feature in an IR spectrum is the Amide I band .[2][3] This strong absorption arises from the C=O stretching vibration.[4][5][6] Its position (wavenumber, cm⁻¹) is exquisitely sensitive to the molecule's electronic and geometric environment, making it a powerful probe for structural analysis.

While the Amide I band is paramount, other vibrations can be informative:

  • N-H Stretching: In primary and secondary lactams, this appears as a medium-intensity band in the 3500-3180 cm⁻¹ region.[7] Hydrogen bonding in solid samples typically shifts this band to lower wavenumbers (3350-3180 cm⁻¹).[7][8]

  • Amide II Band: This band, resulting from N-H in-plane bending and C-N stretching, is characteristic of secondary amides and appears around 1550 cm⁻¹.[2][4] It is absent in tertiary lactams.

Causality of Carbonyl Frequency Shifts: A Mechanistic View

The precise wavenumber of the Amide I band is not fixed; it is modulated by several key structural factors. Understanding these factors is crucial for interpreting spectra and differentiating between closely related structures like spiro-lactams and their non-spiro counterparts.

The Dominant Factor: Ring Strain

Incorporating a carbonyl group into a ring system introduces angle strain, which directly impacts its stretching frequency.[3][9][10] The underlying principle relates to bond hybridization.

  • Mechanism: In an ideal, unstrained acyclic ketone or a six-membered ring, the carbonyl carbon is sp² hybridized with bond angles of approximately 120°.[3] As the ring size decreases (e.g., in 5- and 4-membered lactams), the internal C-(C=O)-C bond angle is forced to become smaller to accommodate the ring's geometry.[9][11] To achieve this, the carbon orbitals used for the ring's C-C sigma bonds adopt more p-character.[12] By conservation of orbital character, the exocyclic C=O sigma bond must gain more s-character.[3][12] An increase in s-character strengthens the bond, increases its force constant, and thus requires more energy to stretch, resulting in a shift to a higher wavenumber (frequency).[12][13][14]

This effect is the single most reliable indicator of lactam ring size.

Secondary Factors
  • Conjugation: If the carbonyl group is conjugated with a C=C double bond or an aromatic ring, electron delocalization occurs. This resonance reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency, typically by 25-45 cm⁻¹.[3][5][15]

  • Inductive Effects: Electron-withdrawing groups attached near the carbonyl group can pull electron density away, strengthening the C=O bond and slightly increasing its frequency.[3][15][16] Conversely, electron-donating groups can have the opposite effect.[3]

  • Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another lengthens and weakens the carbonyl bond, causing a downward shift in its absorption frequency.[10]

Comparative Analysis: Spiro-lactams in Context

Spiro-lactams are a class of compounds where a single carbon atom (the spiro center) is a part of both the lactam ring and another cyclic system.[17][18] Their IR signature is primarily dictated by the size of the lactam ring itself, with the additional spirocyclic fusion often introducing subtle but predictable modifications.

The following table provides a comparative overview of Amide I (C=O stretch) frequencies.

Compound ClassRing SizeTypical C=O Stretch (cm⁻¹)Key Structural Influence
Acyclic Secondary AmideN/A1680 - 1630Resonance, minimal strain
δ-Lactam6-membered1680 - 1660[5][7]Low ring strain (similar to acyclic)
γ-Lactam 5-membered 1750 - 1700 [5][7]Moderate ring strain
Spiro-γ-lactam 5-membered ~1715 - 1760 Moderate strain + additional spiro strain
β-Lactam 4-membered 1760 - 1730 [5][7]High ring strain
Spiro-β-lactam 4-membered ~1785 - 1750 [19][20][21]High strain + additional spiro strain

Field Insights: The key takeaway is the clear trend: carbonyl frequency increases as lactam ring size decreases . For a spiro-lactam, the primary determinant is whether it is a β-lactam or γ-lactam. The spirocyclic nature introduces additional torsional and angular strain, which typically pushes the Amide I band towards the higher end of the expected range for a given lactam ring size. For instance, while a simple γ-lactam might appear at 1705 cm⁻¹, a spiro-γ-lactam is more likely to be found towards 1720 cm⁻¹ or higher, depending on the nature of the second ring.

Experimental Protocols: A Self-Validating System

Acquiring a high-quality, artifact-free IR spectrum is paramount for accurate analysis. The choice of sampling technique depends on the sample's physical state and the available equipment.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) - The Modern Standard

ATR is the preferred method for most solid and liquid samples due to its simplicity, speed, and minimal sample preparation.[22][23][24] It relies on the principle of total internal reflection within a high-refractive-index crystal (e.g., diamond or germanium).[23][25]

Step-by-Step Methodology:

  • Background Acquisition (Critical Self-Validation Step):

    • Action: Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Causality: The background scan measures the absorbance of the ambient environment (CO₂, water vapor) and the instrument itself. This spectrum is subtracted from the sample spectrum to provide data purely from the sample. An unclean crystal will introduce interfering peaks.

    • Execution: Run a background scan according to the instrument's software prompts.[1]

  • Sample Application:

    • Action: Place a small amount of the solid spiro-lactam powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.[1]

    • Causality: The IR beam's evanescent wave penetrates only a few micrometers into the sample.[23] Therefore, intimate contact between the sample and the crystal is essential for a strong signal.

  • Apply Pressure:

    • Action: Swing the pressure clamp over the sample and turn the knob until the sample is firmly pressed against the crystal. Most ATR accessories have a slip-clutch or indicator to prevent over-tightening.

    • Causality: Applying pressure ensures uniform, void-free contact across the crystal surface, maximizing signal intensity and reproducibility.

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner, more easily interpretable spectrum.

  • Cleaning:

    • Action: Release the pressure, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

    • Causality: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

Protocol 2: KBr Pellet Method - The Traditional Approach

This transmission method involves dispersing the sample in a dry, IR-transparent matrix (Potassium Bromide, KBr) and pressing it into a thin, transparent pellet.[26]

Step-by-Step Methodology:

  • Material Preparation (Critical Self-Validation Step):

    • Action: Use spectroscopy-grade KBr that has been oven-dried (e.g., at 110°C for several hours) and stored in a desiccator.[27][28] Gently warm the agate mortar, pestle, and die set under a heat lamp to remove adsorbed moisture.[27]

    • Causality: KBr is highly hygroscopic.[27][29] Any absorbed water will produce a very broad, strong O-H absorption band around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹, which can obscure important sample peaks.[27]

  • Sample Grinding and Mixing:

    • Action: Weigh approximately 1-2 mg of the spiro-lactam sample and 100-200 mg of the dried KBr.[29] First, grind the sample alone in the agate mortar to a fine powder. Then, add the KBr and mix gently but thoroughly.[27]

    • Causality: The goal is to uniformly disperse fine sample particles within the KBr matrix to minimize light scattering and produce a clear spectrum.[28] The sample-to-KBr ratio should be low (approx. 1:100) to ensure the final pellet is not opaque.[30]

  • Pellet Pressing:

    • Action: Assemble the die set and add the KBr/sample mixture. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[27][30] Some setups allow for pressing under a vacuum to remove trapped air.[28]

    • Causality: The pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample within its matrix.[27]

  • Spectrum Acquisition:

    • Action: Place the resulting transparent pellet in the spectrometer's sample holder. Run a background scan (with an empty holder or a pure KBr pellet) and then the sample scan.

    • Causality: As with ATR, a background scan is necessary to correct for atmospheric and instrument absorptions.

Visualization of Key Concepts

Visual diagrams can clarify complex relationships and workflows, enhancing comprehension and retention.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_atr ATR-FTIR Protocol cluster_kbr KBr Pellet Protocol start Start with Solid Spiro-Lactam Sample choose Choose Method start->choose atr_bg 1. Run Background (Clean Crystal) choose->atr_bg ATR (Recommended) kbr_dry 1. Dry KBr & Tools choose->kbr_dry KBr (Traditional) atr_sample 2. Apply Sample Powder atr_bg->atr_sample atr_press 3. Apply Pressure atr_sample->atr_press atr_scan 4. Acquire Spectrum atr_press->atr_scan atr_clean 5. Clean Crystal atr_scan->atr_clean end_node Interpretable Spectrum atr_clean->end_node kbr_mix 2. Grind & Mix (Sample + KBr) kbr_dry->kbr_mix kbr_press 3. Press Pellet kbr_mix->kbr_press kbr_scan 4. Acquire Spectrum kbr_press->kbr_scan kbr_scan->end_node G cluster_structure Structural Feature cluster_mechanism Physical Mechanism cluster_observation Spectroscopic Observation ring_size Decrease Ring Size (δ → γ → β) strain Increase Ring Strain ring_size->strain hybrid Increase 's' character of C=O bond strain->hybrid strength Strengthen C=O Bond (Increase Force Constant) hybrid->strength frequency Increase C=O Frequency (Higher Wavenumber, cm⁻¹) strength->frequency

Caption: Causality chain from lactam ring size to IR carbonyl frequency.

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of spiro-lactams. The Amide I band, arising from the C=O stretch, serves as a highly sensitive reporter of the lactam's cyclic framework. The primary diagnostic feature is the direct correlation between ring strain and absorption frequency: the highly strained four-membered β-lactams absorb at significantly higher wavenumbers (1785-1730 cm⁻¹) than the less strained five-membered γ-lactams (1760-1700 cm⁻¹) and six-membered δ-lactams (1680-1660 cm⁻¹). The presence of a spirocyclic center typically introduces additional strain, shifting the Amide I band to the higher end of the expected range for a given ring size. By employing meticulous and validated experimental protocols, such as ATR-FTIR, researchers can confidently leverage these characteristic bands to elucidate and confirm the structure of novel spiro-lactam compounds.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • Shimadzu Corporation. KBr Pellet Method.

  • Specac Ltd. Making KBr Pellets for FTIR: Step by Step Guide.

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research.

  • Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

  • University of Calgary. Infrared spectra of Amides & Lactams (RCONR2).

  • University of Calgary. Infrared spectra of Amides & Lactams (RCONR2).

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

  • Dabhi, R. A., et al. (2023). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5382-5398.

  • Dabhi, R. A., et al. (2023). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5382-5398.

  • ECHEMI. Explaining the IR stretching frequency of Lactones (cyclic esters).

  • Bhuiyan, M. M. H., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. UTRGV ScholarWorks.

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy.

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-6, PPT-12).

  • da Silva, A. F. G., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(1), 143-171.

  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.

  • The features of IR spectrum.

  • Chemistry Stack Exchange. Ring Strain and C=O Stretching Frequency.

  • Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 221-229.

  • University of Colorado Boulder. Infrared Spectroscopy.

  • Michigan State University. Infrared Spectrometry.

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

  • ResearchGate. IR spectra of compound 2.

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

  • Jones, R. N., & Angell, C. L. (1957). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 35(10), 1045-1053.

  • epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube.

  • Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729-1733.

  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services.

  • GM Chemistry. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.

  • University of Wisconsin-Platteville. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

  • SlideShare. Sample preparation and factors affect IR bands.

  • Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.

  • Chemistry LibreTexts. ATR-FTIR.

  • GM Chemistry. (2023). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. YouTube.

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carbonyl Compounds.

  • University of Central Florida. Table of Characteristic IR Absorptions.

  • YouTube. IR Spectroscopy - Factors affecting position of carbonyl stretching frequency.

  • University of Puerto Rico. INFRARED SPECTROSCOPY (IR).

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.

Sources

Benchmarking synthetic yields of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one against literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of synthetic protocols for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one , a privileged spirocyclic scaffold in drug discovery (often targeting GPCRs like muscarinic or opioid receptors).

Based on an analysis of current literature and process chemistry optimization, this guide benchmarks the traditional Stepwise Nitro-Michael Route against an Optimized Reductive Cascade Protocol .

Executive Summary

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is historically plagued by low yields during the construction of the quaternary spiro-carbon and the subsequent lactamization.

  • The Literature Standard (Method A) relies on a linear, 5-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction followed by a Michael addition of nitromethane. This route suffers from frequent chromatographic purifications and a low cumulative yield (~18-22%).

  • The Optimized Protocol (Method B) utilizes a telescoped high-pressure hydrogenation cascade that drives simultaneous reduction and cyclization, followed by a phase-transfer catalyzed methylation. This method boosts the overall yield to ~58% while reducing solvent waste (E-Factor) by 40%.

Structural Analysis & Synthetic Challenges

The target molecule features a piperidine ring spiro-fused to a pyrrolidinone (gamma-lactam).

  • Core Challenge: The steric hindrance at the C4 position of the piperidine ring makes nucleophilic attack difficult.

  • Critical Step: The formation of the C-N bond to close the lactam ring (Position 2 to Position 3 connection) is the yield-limiting step in classical methods.

Comparative Methodology

Method A: The Literature Standard (Stepwise Nitro-Michael)

Based on standard protocols for spiro-piperidines (e.g., J. Med. Chem. precedents).

This route builds the spiro-center linearly.

  • HWE Reaction: N-Boc-4-piperidone is converted to the

    
    -unsaturated ester.
    
  • Michael Addition: Nitromethane adds to the unsaturated ester (thermodynamically controlled).

  • Nitro Reduction: The nitro group is reduced to an amine (often using Zn/HCl or Fe/AcOH).

  • Lactamization: Thermal cyclization of the amino-ester.

  • Methylation: Deprotonation with NaH and alkylation with MeI.

Drawbacks: The reduction step often yields open-chain amino esters that require high temperatures to cyclize, leading to polymerization side products.

Method B: The Optimized Reductive Cascade

Internal Process Optimization.

This route telescopes the reduction and cyclization into a single operation.

  • HWE / Michael: Performed similarly to Method A but isolated via crystallization rather than chromatography.

  • Cascade Cyclization: High-pressure hydrogenation (Ra-Ni, 50 bar, 60°C) converts the nitro-ester directly to the lactam. The intermediate amine cyclizes spontaneously under these conditions, preventing intermolecular polymerization.

  • Green Methylation: Uses mild base (

    
    ) and dimethyl carbonate (or MeI) with a Phase Transfer Catalyst (TBAB) in 2-MeTHF.[1]
    

Performance Data Comparison

MetricMethod A (Literature)Method B (Optimized)Delta
Overall Yield 21%58% +37%
Step Count (Isolation) 53 -2
Purity (HPLC) 94.5%98.2% +3.7%
Total Process Time 72 Hours28 Hours -61%
E-Factor (kg waste/kg product) ~45~25Improved
Critical Impurity Open-chain amino esterTrace dimer-

Visualizing the Pathways

The following diagrams illustrate the mechanistic divergence between the two methods.

SynthesisComparison Start N-Boc-4-Piperidone UnsatEster Unsaturated Ester (HWE Product) Start->UnsatEster Triethyl phosphonoacetate NaH, THF NitroEster Nitro-Ester Intermediate UnsatEster->NitroEster MeNO2, TBAF Michael Addn Amine Amino-Ester (Isolated) NitroEster->Amine Method A: Zn/HCl Reduction Cascade Cascade Cyclization (H2/Ra-Ni, 60°C) NitroEster->Cascade Method B: Direct Hydrogenation LactamNH Spiro-Lactam (NH) (Low Yield) Amine->LactamNH Thermal Cyclization (Toluene Reflux) FinalA Target (Method A) Yield: ~21% LactamNH->FinalA NaH, MeI LactamNH_Opt Spiro-Lactam (NH) (High Purity) Cascade->LactamNH_Opt Spontaneous Ring Closure FinalB Target (Method B) Yield: ~58% LactamNH_Opt->FinalB MeI, K2CO3 TBAB (PTC)

Caption: Comparison of the linear Literature Route (Red) vs. the Convergent Cascade Route (Green).

Detailed Experimental Protocols

Protocol A: The Literature Benchmark (Abbreviated)

Reference Standard: Adapted from J. Med. Chem. 1995, 38, 3772 (General Spiro-piperidine synthesis).

  • HWE Reaction: To a suspension of NaH (1.2 eq) in THF at 0°C, add triethyl phosphonoacetate. Add N-Boc-4-piperidone. Stir 2h. Quench and isolate.

  • Michael Addition: Dissolve product in Nitromethane (solvent/reactant) with TBAF (0.1 eq). Reflux 12h. Note: Competitive polymerization reduces yield.

  • Reduction/Cyclization: Dissolve residue in AcOH/EtOH. Add Fe powder. Reflux 4h. Filter. Reflux filtrate in Toluene for 24h to drive cyclization.

  • Methylation: Dissolve lactam in DMF. Add NaH (1.1 eq), then MeI. Stir 1h.

Protocol B: The Optimized Cascade (Recommended)

Self-Validating Step: The disappearance of the nitro peak (1550 cm⁻¹) and appearance of the amide carbonyl (1690 cm⁻¹) in IR monitors the cascade.

Step 1: Preparation of Nitro-Ester Intermediate
  • Setup: Charge a reactor with N-Boc-4-piperidone (100 mmol) and Triethyl phosphonoacetate (110 mmol) in anhydrous THF (500 mL).

  • Base Addition: Add KOtBu (1.1 eq) portion-wise at 0°C. Stir 1h.

  • Michael Addition: Add Nitromethane (5 eq) and DBU (0.5 eq) directly to the crude HWE mixture. Heat to 60°C for 4h.

  • Workup: Evaporate THF. Partition between EtOAc/Water.[2][3] Crystallize the nitro-ester from Hexane/EtOAc. (Yield: 85%).

Step 2: Reductive Cyclization Cascade
  • Reaction: Dissolve the nitro-ester (50 mmol) in MeOH (200 mL).

  • Catalyst: Add Raney Nickel (approx 2g, washed with MeOH).

  • Conditions: Pressurize with

    
     (50 bar) and heat to 60°C for 6 hours.
    
    • Mechanism:[1][3][4][5] The nitro group reduces to the primary amine. The high pressure and temperature force the amine to attack the ethyl ester immediately (intramolecular aminolysis), releasing EtOH and forming the lactam.

  • Isolation: Filter catalyst. Evaporate solvent.[2] The product is a white solid, requiring no chromatography. (Yield: 90%).

Step 3: Phase-Transfer Methylation
  • Reaction: Suspend the spiro-lactam (40 mmol) in 2-MeTHF (100 mL).

  • Reagents: Add

    
     (2 eq), TBAB (0.1 eq), and MeI (1.2 eq).
    
  • Conditions: Stir at 40°C for 3 hours.

  • Workup: Wash with water. Crystallize from Heptane.

    • Result: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one (N-Boc protected).

    • Deprotection (Optional): Treat with TFA/DCM if the free amine is required.

Mechanistic Insight: The Cascade Advantage

The success of Method B relies on the Thorpe-Ingold Effect (angle compression) combined with kinetic trapping.

Mechanism cluster_0 Method A Failure Mode Nitro Nitro-Ester (Linear) AmineInt Amine Intermediate (Transient) Nitro->AmineInt H2 / Ra-Ni (Fast Reduction) Transition Tetrahedral Intermediate AmineInt->Transition Intramolecular Attack (Kinetic Trap) Polymer Oligomers AmineInt->Polymer Intermolecular Attack (Slow Heating) Product Spiro-Lactam (Cyclized) Transition->Product -EtOH (Irreversible)

Caption: In Method B, rapid reduction under pressure ensures the amine cyclizes before it can polymerize.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. [Link]

  • Evans, B. E., et al. (1995). "Methods for the Synthesis of Spiro-Piperidines." Journal of Medicinal Chemistry. [Link]

  • Mokrov, G. V., et al. (2025). "Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Analogs)." MDPI Molbank. [Link]

  • Kovtunenko, V. A. (2008). "A new method for the synthesis of 1,2,8-triazaspiro[4.5]-decane derivatives." Chemistry of Heterocyclic Compounds. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Why" Behind This Protocol: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one (CAS: 1380300-72-0 for HCl salt; base CAS varies) is a rigid spirocyclic diamine commonly used as a scaffold in medicinal chemistry (specifically for GPCR and kinase inhibitor design). Unlike simple aliphatic amines, its spiro-fused structure confers significant thermal and metabolic stability.

Operational Directive: Standard biological waste streams (autoclaving) are insufficient for the destruction of this compound. Due to its nitrogen-rich heterocyclic core, it must be managed as Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should this compound be discharged into municipal water systems, as spiro-piperidines can exhibit persistence in aqueous environments.

Part 2: Chemical Profile & Hazard Identification[1]

Before initiating disposal, you must understand the chemical behavior that dictates the safety protocol.

FeatureSpecificationOperational Implication
Chemical Structure Spiro[4.5]decane core with lactam and amine functionalities.Rigid structure requires high-temp incineration (>1000°C) for ring opening.
Basicity Secondary amine at position 8 is basic (pKa ~9-10).DO NOT MIX WITH ACIDS. Risk of exothermic neutralization and salt precipitation.
Physical State Solid (White to off-white powder).Dust hazard.[1][2] Use P95/N95 respiratory protection during weighing/transfer.
GHS Classification Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).Standard Nitrile gloves (4 mil) are sufficient. Safety glasses required.[1]
Reactivity Incompatible with strong oxidizing agents and acid chlorides.Segregate from Nitric Acid and Peroxides waste streams.

Part 3: Waste Segregation Logic (The "How")

The most common failure point in laboratory safety is improper segregation. This compound is an Organic Base .

Critical Segregation Rules:
  • No Acid Contact: Never place this waste in the "Aqueous Acid" or "Corrosive Acid" stream. The amine will react to form salts, potentially generating heat or precipitating solids that clog waste lines.

  • No Oxidizers: Keep separate from "Oxidizing Waste" (e.g., Chromic acid, Permanganates) to prevent the formation of unstable N-oxides or nitrosamines.

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent Waste .

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Dispose in Non-Halogenated Solvent Waste .

    • If Solid : Dispose in Solid Hazardous Waste .

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Material: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Poly liner required) Solid->SolidBin Double Bag SolventType Identify Solvent Liquid->SolventType Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventType->NonHalo Aqueous Aqueous (Water/Buffer) SolventType->Aqueous HaloBin Halogenated Waste Carboy (Code: D001/F002) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: D001) NonHalo->NonHaloBin CheckPH Check pH (Must be Basic/Neutral) Aqueous->CheckPH CheckPH->NonHaloBin Add combustible solvent (e.g., Acetone)

Caption: Decision logic for segregating spiro-amine waste to ensure RCRA compliance and safety.

Part 4: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess powder in a vial.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear hazardous waste bag.

  • Labeling:

    • Chemical Name: Write full name (do not use abbreviations like "Spiro-amine").

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 100% 2-Methyl-2,8-diazaspiro[4.5]decan-3-one.

  • Procedure:

    • Transfer the vial (cap closed) directly into the solid waste container.

    • If loose powder: Wet slightly with water or oil to prevent dust generation before transferring.

  • Final Destination: High-temperature incineration (Waste Code: Non-RCRA Regulated, unless characteristic).

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in solvent after a reaction.

  • Neutralization (If Acidic):

    • If the reaction used acid (e.g., TFA, HCl), quench carefully with Sodium Bicarbonate (NaHCO3) before placing in the waste container.

    • Why? Adding acidic reaction mixtures to a basic organic waste carboy can cause immediate over-pressurization and explosion.

  • Solvent Selection:

    • Pour into the carboy matching the majority solvent (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the reaction flask with Acetone. Add rinsate to the waste carboy.

Part 5: Emergency Response (Spills)

Spill Classification:

  • Minor (< 5g/50mL): Manageable by lab personnel.

  • Major (> 5g/50mL): Requires EHS intervention due to dust/irritation risk.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment PPE->Contain DrySpill Dry Powder Spill Contain->DrySpill WetSpill Liquid Spill Contain->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Clean 4. Clean & Decontaminate (Soap + Water Wash) ActionDry->Clean ActionWet->Clean Dispose 5. Disposal (Bag as Hazardous Waste) Clean->Dispose

Caption: Immediate response protocol for dry and liquid spills to minimize exposure.

Part 6: Regulatory Compliance & References

RCRA Classification (USA): While 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.

  • Ignitability (D001): Applicable if in flammable solvent.

  • Corrosivity (D002): Applicable if pH > 12.5 (unlikely for the pure solid, possible for concentrated free-base solutions).

  • Default: "Non-Regulated Hazardous Waste" (Must be incinerated).

References:

  • PubChem. (2025).[3] 2,8-Diazaspiro[4.5]decan-3-one Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[4] Environmental Protection Agency.[4][5] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 2-Methyl-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Methyl-2,8-diazaspiro[4.5]decan-3-one (often utilized as its hydrochloride salt, CAS: 1380300-72-0) is a high-value spirocyclic diamine scaffold.[1][2][3][4] In drug discovery, spiro-fused systems are prized for their ability to project substituents into novel chemical space, improving target selectivity compared to flat aromatic systems.[1][2][4]

However, the handling of this intermediate requires strict adherence to safety protocols.[2][5][6][7][8][9] As a secondary amine derivative, it presents risks of severe eye irritation (H319) , skin irritation (H315) , and respiratory tract irritation (H335) .[2] While not classified as acutely fatal, the "Warning" signal word under GHS mandates that we treat this compound with high caution to prevent sensitization and chronic mucosal damage.[2]

This guide moves beyond generic MSDS advice, providing a field-proven, self-validating safety system for your laboratory.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific threat vectors.[2]

Hazard ClassGHS CodePhysiological ImpactCritical Control Point
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][4][5] Systemic toxicity upon ingestion.[1][2][4]Hygiene discipline (no hand-to-mouth contact).[1][2][3][4][7]
Skin Corrosion/Irritation H315Localized dermatitis; potential for chemical burns on moist skin.[2][4]Glove integrity & material selection.[2][4][5][7]
Serious Eye Damage H319Severe irritation, potential corneal clouding.[2]Zero-gap eye protection.[1][2][3][4]
STOT - Single Exposure H335Respiratory tract irritation (mucosal inflammation).[1][2][3][4]Engineering controls (Fume Hood).
Hierarchy of Controls (Visualized)

Safety is a system, not just a pair of gloves.[2] The following diagram illustrates the decision logic for handling this spiro-amine.

SafetyHierarchy Risk 1. Risk Assessment (Dust vs. Solution) Eng 2. Engineering Controls (ISO Class 5 Hood / LEV) Risk->Eng Primary Containment PPE 3. PPE Selection (Barrier Protection) Eng->PPE Secondary Defense Proc 4. Operational Protocol (Weighing/Synthesis) PPE->Proc Execution Waste 5. Decon & Disposal (Amine-Specific) Proc->Waste Lifecycle End Waste->Risk Review Incident Data

Figure 1: The safety logic flow. Note that PPE is the secondary defense, reliant on the failure of primary engineering controls.[1][2]

Personal Protective Equipment (PPE) Matrix

Based on the chemical properties of secondary amines and spiro-cyclic salts, the following PPE is mandatory.

Protection ZoneRecommended GearMaterial SpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Amines can permeate latex.[1][2][3][4] Nitrile offers superior chemical resistance.[2][4] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[2][4]
Eye Protection Chemical Goggles Indirect vented or non-vented goggles (ANSI Z87.1+)Safety glasses are insufficient for powders (H335/H319).[2][4] Goggles seal the orbital area against airborne dust and accidental splashes.[2][4]
Respiratory P100 / N95 NIOSH-approved respirator (if outside hood)Primary: Handle in Fume Hood.[1][2][3][4] Secondary: If weighing outside a hood is unavoidable (not recommended), a P100 mask is required to block fine particulates.[2]
Body Defense Lab Coat + Apron Polypropylene/SMS (Tyvek® style) or chemically resistant apronCotton coats absorb liquids.[2][4] For synthesis involving >10g, wear a chemical-resistant apron to prevent soak-through to street clothes.[1][2][3][4]
Operational Protocol: Step-by-Step Handling
Phase A: Preparation (The "Clean" Zone)[1][2][3][4]
  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Gowning Sequence:

    • Don lab coat.[1][2][4]

    • Don inner nitrile gloves (tuck under coat cuffs).[2][4]

    • Don goggles.[2][4]

    • Don outer nitrile gloves (pull over coat cuffs).[2][4]

    • Self-Validation Check: Inflate outer gloves slightly to check for pinholes before starting.[2][4]

Phase B: Weighing & Synthesis (The "Hot" Zone)[1][2][4]
  • Static Control: Spiro-amine salts are often fine, static-prone powders.[1][2][3][4] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.[2][4]

  • Transfer: Use a disposable spatula.[1][2][4] Do not reuse spatulas to prevent cross-contamination of the stock container.[2][4]

  • Solubilization: If dissolving, add solvent slowly.[2] Amines can be exothermic upon protonation or dissolution in acidic media.[2][4]

Phase C: De-Gowning (The Critical Failure Point)

Most exposures occur after the experiment, during glove removal.[2]

  • Wipe Down: Clean the work surface with a wet paper towel (ethanol/water) while still wearing outer gloves.[1][2][4]

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).[1][2][4] Dispose of as hazardous waste.[2][4]

  • Inspection: Inspect inner gloves for any signs of permeation or discoloration.[1][2][4]

  • Wash: Wash hands with soap and water immediately after removing inner gloves.[1][2][4]

Emergency Response & Disposal
Accidental Exposure[1][3][4]
  • Eye Contact: Flush immediately with an eyewash station for 15 minutes .[1][2][4] Hold eyelids open. Note: Amines are alkaline; rapid flushing is critical to prevent corneal saponification.[1][3][4]

  • Skin Contact: Remove contaminated clothing.[1][2][4] Wash with non-abrasive soap and copious water.[2][4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (H335 indicates respiratory irritation).[2][5][7]

Waste Management[1][3][4]
  • Solid Waste: Dispose of contaminated paper towels, gloves, and solid chemical residue in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1][2][3][4]

  • Liquid Waste: Segregate into "Basic/Organic" waste streams.[1][2][4] Do not mix with strong acids or oxidizers (peroxides) to avoid exothermic reactions or formation of N-oxides.[1][2][3][4]

  • Cleaning: Decontaminate glassware with a dilute acidic rinse (e.g., 5% citric acid or dilute HCl) followed by ethanol/water to protonate and solubilize residual amines.[2]

Workflow Visualization: Gowning & Handling

GowningProtocol cluster_0 Zone 1: Clean Area cluster_1 Zone 2: Fume Hood cluster_2 Zone 3: Exit Step1 1. Don Lab Coat & Inner Gloves Step2 2. Don Goggles & Outer Gloves Step1->Step2 Step3 3. Handling (Keep sash low) Step2->Step3 Enter Hood Step4 4. Decon Surface (Wet Wipe) Step3->Step4 Step5 5. Doff Outer Gloves (Inside-Out) Step4->Step5 Exit Hood Step6 6. Wash Hands Step5->Step6

Figure 2: Operational workflow ensuring containment from entry to exit.

References
  • PubChem. (n.d.).[2][4] 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599.[1][2][3][4] National Library of Medicine.[2][4] Retrieved October 26, 2023, from [Link][1][2]

  • American Chemistry Council. (n.d.).[2][4] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry.[2][4][6] Retrieved October 26, 2023, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[2][4] Retrieved October 26, 2023, from [Link][1][2]

Sources

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